ML-098
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[2-(2,5-dimethylphenoxy)ethyl]indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-13-7-8-14(2)18(11-13)23-10-9-20-12-16(19(21)22)15-5-3-4-6-17(15)20/h3-8,11-12H,9-10H2,1-2H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LILIWWFBJKBUCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCN2C=C(C3=CC=CC=C32)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
ML-098 Mechanism of Action on Rab7: A Technical Guide
This document provides an in-depth technical overview of the mechanism of action of ML-098, a small molecule activator of the Rab7 GTPase. It is intended for researchers, scientists, and drug development professionals working in cell biology, intracellular trafficking, and related fields.
Introduction: Rab7 GTPase Function
Rab7 is a member of the Rab family of small GTPases and a master regulator of the late endo-lysosomal pathway.[1][2] Like other GTPases, Rab7 functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[1] In its active conformation, Rab7 orchestrates several critical cellular processes, including:
-
Trafficking and maturation of late endosomes.
-
Transport of cargo to lysosomes for degradation.
-
Autophagosome-lysosome fusion.
-
Lysosomal biogenesis and positioning.
Given its central role in cellular degradation pathways, modulating Rab7 activity is a key area of investigation for diseases associated with defects in autophagy and lysosomal function, such as neurodegenerative disorders and certain infections.
This compound: A Small Molecule Activator of Rab7
This compound (also known as CID-7345532) is a probe compound identified as a potent activator of Rab7. It serves as a valuable chemical tool for studying the downstream consequences of Rab7 activation in various cellular contexts.
The primary mechanism by which this compound activates Rab7 is by increasing the affinity of the GTPase for guanine nucleotides. This leads to a stabilized GTP-bound, active conformation. It is hypothesized that this compound binds to an allosteric site on the GTPase, located between the critical switch I and switch II regions, which are responsible for conformational changes upon GTP binding. This allosteric modulation enhances the association with GTP, thereby increasing the population of active Rab7 in the cell.
A diagram illustrating the proposed activation mechanism is provided below.
Caption: Proposed mechanism of this compound action on the Rab7 GTP/GDP cycle.
This compound demonstrates high potency for Rab7 activation. It also shows selectivity over other related small GTPases, although it can activate them at higher concentrations. This makes it a relatively specific tool for probing Rab7 function at appropriate concentrations.
| Compound | Target GTPase | EC50 (nM) | Reference |
| This compound | Rab7 | 77.6 | |
| This compound | Rab-2A | 158.5 | |
| This compound | Ras | 346.7 | |
| This compound | cdc42 | 588.8 | |
| This compound | Rac1 | 794.3 |
Cellular Consequences of this compound Mediated Rab7 Activation
Treatment of cells with this compound leads to a range of downstream effects consistent with the known functions of active Rab7.
A primary consequence of this compound treatment is the enhancement of lysosomal biogenesis. Studies have shown that this compound significantly increases the number of intracellular lysosomes, as visualized by LysoTracker staining. This is accompanied by an upregulation of lysosome-associated membrane protein 1 (LAMP1) at both the mRNA and protein levels. This demonstrates that this compound-mediated Rab7 activation directly promotes the machinery for lysosome creation and maintenance.
By activating Rab7, this compound facilitates the final stages of autophagy, where autophagosomes fuse with lysosomes to degrade their contents. This has been leveraged to improve cellular health in various models.
-
Bacterial Clearance: this compound enhances the clearance of intracellular pathogens, such as uropathogenic E. coli, in bladder epithelial cells by increasing the number of LAMP1-positive lysosomes that can fuse with bacteria-containing vesicles.
-
Mitophagy: In models of cardiac dysfunction, this compound was shown to enhance mitophagic activity, leading to the clearance of damaged mitochondria and improved cellular function.
The signaling pathway from this compound to these cellular outcomes is depicted below.
Caption: Downstream cellular effects of Rab7 activation by this compound.
Key Experimental Protocols
The following section details common methodologies used to characterize the effects of this compound on Rab7 activity and its downstream consequences.
This assay is used to specifically isolate and quantify the active, GTP-bound form of Rab7 from cell lysates.
-
Principle: A GST-fusion protein containing the Rab-binding domain of a Rab7 effector (like RILP) is used as bait. This domain specifically binds to Rab7-GTP but not Rab7-GDP. The amount of pulled-down Rab7 reflects the level of active Rab7 in the cell.
-
Protocol:
-
Cell Lysis: Treat cells with control, vehicle, or this compound for the desired time. Lyse cells in a buffer containing protease and phosphatase inhibitors (e.g., RIPA buffer).
-
Protein Quantification: Determine the total protein concentration of the lysates using a BCA assay to ensure equal loading.
-
Affinity Precipitation: Incubate a standardized amount of protein lysate (e.g., 0.5-1 mg) with GST-RILP (Rab-binding domain) beads at 4°C with gentle rotation for 1-2 hours.
-
Washing: Pellet the beads by centrifugation and wash them 3-4 times with ice-cold lysis buffer to remove non-specific binders.
-
Elution: Elute the bound proteins by boiling the beads in SDS-PAGE loading buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a nitrocellulose or PVDF membrane, and probe with a primary antibody specific for Rab7. Also, run a parallel blot with a fraction of the initial total lysate to measure total Rab7 levels.
-
Detection & Quantification: Use a secondary antibody conjugated to HRP or a fluorescent dye for detection. Quantify band intensities and normalize the active Rab7 signal to the total Rab7 signal.
-
This method is used to visualize and quantify acidic organelles, primarily lysosomes, in living cells.
-
Principle: LysoTracker dyes are fluorescent acidotropic probes that accumulate in cellular compartments with low internal pH.
-
Protocol:
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for microscopy.
-
Treatment: Treat cells with this compound or vehicle control for the desired duration.
-
Staining: Add LysoTracker Red or Green (e.g., at 50-75 nM) to the culture medium and incubate for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells with fresh, pre-warmed medium to remove excess dye.
-
Imaging: Immediately image the live cells using fluorescence microscopy. Capture images from multiple random fields for each condition.
-
Analysis: Quantify the number of fluorescent puncta per cell or the total fluorescence intensity per cell using image analysis software (e.g., ImageJ/Fiji).
-
This standard technique is used to measure changes in the total protein levels of Rab7 and lysosomal markers like LAMP1.
-
Protocol:
-
Sample Preparation: Prepare cell lysates as described in the pull-down assay (Section 4.1).
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-Rab7, anti-LAMP1, and a loading control like anti-Actin or anti-GAPDH) overnight at 4°C.
-
Washing & Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities and normalize to the loading control.
-
A typical workflow for these experiments is outlined below.
Caption: General experimental workflow for studying the effects of this compound.
References
The Role of ML-098 in Autophagy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML-098 is a potent and selective small molecule activator of the GTP-binding protein Rab7. It is crucial to distinguish this compound from ML-9, another compound that has been shown to modulate autophagy through different mechanisms, such as the downregulation of the Akt/mTOR pathway and by acting as a lysosomotropic agent[1]. In contrast, this compound's role in autophagy is specifically linked to its function as a Rab7 activator[2]. Rab7 is a key regulator of the late stages of the endocytic and autophagic pathways. This guide provides an in-depth overview of the role of this compound in autophagy, focusing on its mechanism of action through Rab7 activation and its impact on the final steps of the autophagic process.
The Role of Rab7 in Autophagy
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components. This process culminates in the fusion of autophagosomes with lysosomes to form autolysosomes, where the cargo is degraded. Rab7 is a master regulator of this final maturation step[3][4][5].
In its active, GTP-bound state, Rab7 localizes to late endosomes and lysosomes and facilitates the tethering and fusion of these compartments with autophagosomes. This process is mediated by the recruitment of various effector proteins, including Rab-interacting lysosomal protein (RILP) and the HOPS (Homotypic fusion and Protein Sorting) tethering complex. By promoting the transition of Rab7 to its active state, this compound is hypothesized to enhance the efficiency of autophagosome-lysosome fusion, thereby increasing autophagic flux.
This compound: A Selective Rab7 Activator
This compound functions by increasing the affinity of Rab7 for guanine nucleotides, effectively promoting its activation. This activation is crucial for the execution of Rab7's functions in the late stages of autophagy.
Quantitative Data for this compound
The following table summarizes the key quantitative parameters for this compound's activity as a Rab7 activator.
| Parameter | Value | GTPase Target | Reference |
| EC50 | 77.6 nM | Rab7 | |
| EC50 | 588.8 nM | cdc42 | |
| EC50 | 346.7 nM | Ras | |
| EC50 | 158.5 nM | Rab-2A | |
| EC50 | 794.3 nM | Rac1 |
Signaling Pathway of Late-Stage Autophagy and this compound Intervention
The following diagram illustrates the signaling pathway of autophagosome maturation and fusion with the lysosome, highlighting the central role of Rab7 and the point of intervention for this compound.
References
- 1. Identification of ML-9 as a lysosomotropic agent targeting autophagy and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rab7b modulates autophagic flux by interacting with Atg4B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative and qualitative analysis of autophagy flux using imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysosome Targeting RedGreen-assay: Selective Autophagy Sensing Assay for Mammalian Cells [bio-protocol.org]
- 5. Sorting cells for basal and induced autophagic flux by quantitative ratiometric flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
ML-098: A Chemical Probe for the Activation of Rab GTPases
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
ML-098 is a potent and selective small molecule activator of Rab7, a member of the Ras superfamily of small GTPases. Rab7 is a key regulator of endo-lysosomal trafficking, playing a critical role in processes such as late endosome maturation, autophagosome-lysosome fusion, and lysosomal biogenesis. As a chemical probe, this compound provides a valuable tool for elucidating the complex cellular functions of Rab7 and for exploring the therapeutic potential of modulating Rab GTPase activity. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical data, detailed experimental protocols for its characterization and use, and a visual representation of the signaling pathways it modulates.
Introduction
The Rab family of small GTPases act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate vesicular transport within cells. Their activity is crucial for maintaining cellular homeostasis, and dysregulation of Rab function is implicated in a variety of diseases, including neurodegenerative disorders, cancer, and infectious diseases. Rab7, in particular, is a central player in the late endocytic pathway, governing the transport of cargo to lysosomes for degradation.
The development of small molecule modulators of Rab GTPases has been a significant challenge due to the high affinity of GTP binding and the lack of well-defined allosteric pockets. This compound emerged from high-throughput screening efforts as a potent and selective activator of Rab7. This guide serves as a technical resource for researchers utilizing this compound to investigate Rab7-mediated cellular processes.
Mechanism of Action
This compound functions as an allosteric activator of Rab7.[1][2][3][4] It is hypothesized to bind to a cryptic site located between the switch I and switch II regions of the GTPase.[1] This binding event increases the affinity of Rab7 for guanine nucleotides, promoting the exchange of GDP for GTP and thereby stabilizing the active conformation of the protein.
Quantitative Data
The potency and selectivity of this compound have been characterized through various biochemical assays. The following tables summarize the key quantitative data for this chemical probe.
Table 1: Potency of this compound against Rab7
| Parameter | Value |
| EC50 | 77.6 nM |
Table 2: Selectivity Profile of this compound
| GTPase | EC50 (nM) | Selectivity (fold vs. Rab7) |
| Rab7 | 77.6 | 1 |
| Rab2A | 158.5 | ~2 |
| Ras | 346.7 | ~4.5 |
| cdc42 | 588.8 | ~7.6 |
| Rac1 | 794.3 | ~10.2 |
Data compiled from multiple sources.
Signaling Pathways
This compound, by activating Rab7, modulates several critical cellular signaling pathways, primarily related to lysosomal function and autophagy.
Caption: this compound activates Rab7, promoting its localization to late endosomes and the recruitment of effector proteins like RILP and the HOPS complex to mediate lysosomal biogenesis.
Caption: Activated Rab7 facilitates the transport of autophagosomes along microtubules via its effector FYCO1, promoting their fusion with lysosomes to form autolysosomes for degradation of cellular contents.
Experimental Protocols
Detailed methodologies are crucial for the reproducible use and characterization of chemical probes. The following sections provide representative protocols for key experiments involving this compound.
Biochemical Assays
This assay is used to determine the potency (EC50) and selectivity of this compound. It measures the binding of a fluorescent GTP analog to various GST-tagged GTPases immobilized on glutathione-coated beads.
Materials:
-
GST-tagged Rab7, cdc42, Ras, Rab-2A, Rac1 proteins
-
Glutathione-sepharose beads
-
BODIPY-FL-GTP (fluorescent GTP analog)
-
This compound
-
Assay Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.01% Triton X-100
-
Wash Buffer: Assay Buffer without DTT and Triton X-100
-
Flow cytometer
Procedure:
-
Protein Immobilization: Incubate GST-tagged GTPases with glutathione-sepharose beads for 1 hour at 4°C with gentle rotation. Wash the beads three times with Wash Buffer to remove unbound protein.
-
Compound Incubation: Prepare serial dilutions of this compound in Assay Buffer. Add the diluted compound to the wells of a 384-well plate.
-
Assay Reaction: Add the GTPase-coated beads to the wells containing the compound.
-
Nucleotide Binding: Add BODIPY-FL-GTP to a final concentration of 100 nM.
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Flow Cytometry: Analyze the beads on a flow cytometer, measuring the mean fluorescence intensity (MFI) of BODIPY-FL-GTP bound to the beads.
-
Data Analysis: Plot the MFI against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
This assay confirms the activation of Rab7 in a cellular context by using a GST-fusion protein of a Rab7 effector that specifically binds to the active, GTP-bound form of Rab7.
Materials:
-
Cells of interest (e.g., HeLa or bladder epithelial cells)
-
This compound
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, 10 mM MgCl2, supplemented with protease and phosphatase inhibitors.
-
GST-RILP (Rab-interacting lysosomal protein) fusion protein (or other Rab7-GTP specific effector)
-
Glutathione-sepharose beads
-
Wash Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl2, 0.1% NP-40
-
Elution Buffer: 2X SDS-PAGE sample buffer
-
Anti-Rab7 antibody
-
Western blotting reagents and equipment
Procedure:
-
Cell Treatment: Treat cells with this compound or vehicle control for the desired time.
-
Cell Lysis: Lyse the cells in ice-cold Lysis Buffer. Clarify the lysates by centrifugation.
-
Affinity Precipitation: Incubate the cell lysates with GST-RILP pre-bound to glutathione-sepharose beads for 2 hours at 4°C.
-
Washing: Wash the beads three times with Wash Buffer.
-
Elution: Elute the bound proteins by boiling the beads in Elution Buffer.
-
Western Blotting: Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-Rab7 antibody to detect the amount of active Rab7 pulled down.
Cell-Based Assays
This assay quantifies the effect of this compound on lysosomal biogenesis by staining acidic organelles with LysoTracker dye.
Materials:
-
Cells of interest plated in a multi-well imaging plate
-
This compound
-
LysoTracker Red DND-99 (or other suitable LysoTracker dye)
-
Hoechst 33342 (for nuclear counterstaining)
-
Live-cell imaging medium
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Treatment: Treat cells with this compound or vehicle control for a specified period (e.g., 6-24 hours).
-
Staining: Incubate the cells with 50-75 nM LysoTracker Red and Hoechst 33342 in live-cell imaging medium for 30 minutes at 37°C.
-
Washing: Gently wash the cells twice with pre-warmed PBS.
-
Imaging: Acquire images using a fluorescence microscope.
-
Quantification: Use image analysis software to quantify the number and intensity of LysoTracker-positive puncta per cell.
This assay assesses the ability of this compound to enhance the clearance of intracellular bacteria by host cells.
Materials:
-
Bladder epithelial cells (e.g., HTB-9)
-
Uropathogenic Escherichia coli (UPEC)
-
This compound
-
Gentamicin
-
Triton X-100
-
LB agar plates
Procedure:
-
Infection: Infect confluent monolayers of bladder epithelial cells with UPEC at a multiplicity of infection (MOI) of 10 for 2 hours.
-
Extracellular Bacteria Killing: Wash the cells with PBS and then incubate with medium containing 100 µg/mL gentamicin for 1 hour to kill extracellular bacteria.
-
This compound Treatment: Replace the medium with fresh medium containing a lower concentration of gentamicin (10 µg/mL) and either this compound (e.g., 1 µM) or vehicle control.
-
Incubation: Incubate for various time points (e.g., 2, 4, 6 hours).
-
Cell Lysis and Plating: At each time point, wash the cells with PBS, lyse them with 0.1% Triton X-100 in PBS, and plate serial dilutions of the lysate on LB agar plates.
-
Colony Counting: After overnight incubation at 37°C, count the number of colony-forming units (CFUs) to determine the number of viable intracellular bacteria.
In Vivo Experimentation
This protocol describes a general workflow for evaluating the in vivo efficacy of this compound in a mouse model of diabetic cardiomyopathy.
Animals:
-
db/db mice (a model for type 2 diabetes) and their wild-type littermates.
Treatment:
-
Administer this compound (e.g., 30 mg/kg/day, intraperitoneal injection) or vehicle control to db/db mice for a specified duration (e.g., 4-8 weeks).
Experimental Workflow:
Caption: Workflow for in vivo evaluation of this compound in a diabetic cardiomyopathy mouse model.
Echocardiography Protocol:
-
Anesthesia: Anesthetize mice with isoflurane.
-
Imaging: Perform transthoracic echocardiography using a high-frequency ultrasound system.
-
Measurements: Acquire M-mode images of the left ventricle at the level of the papillary muscles to measure left ventricular internal dimensions at end-diastole and end-systole. Calculate ejection fraction and fractional shortening.
-
Doppler: Use pulsed-wave Doppler to assess diastolic function.
Off-Target Effects and Limitations
While this compound shows selectivity for Rab7, it does exhibit some activity against other GTPases at higher concentrations. This potential for off-target effects should be considered when interpreting experimental results, and appropriate controls, such as using multiple concentrations of the probe and validating findings with genetic approaches (e.g., Rab7 knockdown or knockout), are recommended.
Conclusion
This compound is a valuable chemical probe for studying the role of Rab7 in cellular physiology and disease. Its ability to selectively activate Rab7 allows for the targeted investigation of late endocytic and autophagic pathways. This technical guide provides the necessary information for researchers to effectively utilize this compound in their studies, from understanding its fundamental properties to applying it in complex biological systems. Careful experimental design, including the use of appropriate controls, will maximize the utility of this potent chemical tool.
References
The Role of ML-098 in Modulating Late Endosome-Lysosome Fusion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the compound ML-098 and its role in the critical cellular process of late endosome-lysosome fusion. This compound is a known activator of the small GTPase Rab7, a master regulator of late endocytic trafficking. This document consolidates the current understanding of this compound's mechanism of action, presents quantitative data on its activity, and details experimental protocols to investigate its downstream effects on the core machinery of membrane fusion. Furthermore, it proposes a series of experiments to elucidate the direct impact of this compound on the recruitment of the HOPS tethering complex and the assembly of SNARE proteins, which are essential for the merging of late endosomes and lysosomes. This guide is intended to be a valuable resource for researchers in cell biology and professionals in drug development exploring therapeutic strategies targeting lysosomal function.
Introduction: The Significance of Late Endosome-Lysosome Fusion
The fusion of late endosomes with lysosomes is a terminal and indispensable step in the endocytic pathway, ensuring the degradation of internalized cargo, cellular homeostasis, and nutrient recycling. This process is tightly regulated by a complex interplay of proteins, with the small GTPase Rab7 playing a pivotal role. Rab7, in its active GTP-bound state, orchestrates the recruitment of effector proteins that mediate the tethering and subsequent fusion of these two organelles. Dysregulation of this pathway is implicated in a variety of human diseases, including lysosomal storage disorders, neurodegenerative diseases, and infectious diseases.
This compound has been identified as a potent activator of Rab7, promoting its GTP-bound state.[1][2][3] This suggests that this compound holds therapeutic potential for conditions where enhanced lysosomal function is desirable. This guide explores the known effects of this compound and provides a framework for further investigation into its precise molecular mechanism in promoting late endosome-lysosome fusion.
This compound: A Potent Activator of Rab7
This compound is a small molecule that has been characterized as an activator of the GTP-binding protein Rab7.[1][2] It functions by increasing the affinity of Rab7 for guanine nucleotides, thereby promoting its active, GTP-bound conformation.
Quantitative Data on this compound Activity
The following table summarizes the key quantitative data reported for this compound.
| Parameter | Value | GTPase Target | Reference |
| EC50 | 77.6 nM | Rab7 | |
| EC50 | 588.8 nM | cdc42 | |
| EC50 | 346.7 nM | Ras | |
| EC50 | 158.5 nM | Rab-2A | |
| EC50 | 794.3 nM | Rac1 |
The Molecular Machinery of Late Endosome-Lysosome Fusion
The fusion of late endosomes with lysosomes is a multi-step process involving tethering, docking, and membrane fusion, orchestrated by a core set of proteins.
-
Rab7: As a master regulator, GTP-bound Rab7 on the surface of late endosomes initiates the fusion process by recruiting effector proteins.
-
HOPS (Homotypic Fusion and Protein Sorting) Complex: This multi-subunit tethering complex is a key Rab7 effector. It bridges the late endosome and lysosome membranes, bringing them into close proximity.
-
SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment protein REceptor) Proteins: The final membrane fusion is mediated by the formation of a trans-SNARE complex. For late endosome-lysosome fusion, this typically involves the Q-SNAREs Syntaxin 7, Vti1b, and Syntaxin 8 on one membrane and the R-SNARE VAMP7 or VAMP8 on the opposing membrane.
Signaling Pathway of Late Endosome-Lysosome Fusion
The following diagram illustrates the key steps and molecular players in the late endosome-lysosome fusion pathway.
Caption: Signaling pathway of this compound-mediated late endosome-lysosome fusion.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effect of this compound on late endosome-lysosome fusion.
In Vitro Late Endosome-Lysosome Fusion Assay (Content Mixing)
This cell-free assay directly measures the fusion between isolated late endosomes and lysosomes.
Materials:
-
Rat liver homogenate for isolation of late endosomes and lysosomes.
-
Biotinylated cargo (e.g., asialofetuin-biotin) for loading late endosomes.
-
Radiolabeled or fluorescently-tagged cargo (e.g., 125I-labeled anti-biotin antibody or streptavidin-fluorophore) for loading lysosomes.
-
Cytosol preparation (e.g., from pig brain).
-
ATP regenerating system.
-
This compound and vehicle control (DMSO).
Procedure:
-
Isolate Organelles: Isolate late endosomes and lysosomes from rat liver homogenate using established density gradient centrifugation protocols.
-
Load Organelles: Load the isolated late endosomes with a biotinylated cargo and lysosomes with a reporter molecule that binds the biotinylated cargo upon fusion.
-
Fusion Reaction: Combine the loaded late endosomes and lysosomes in a reaction buffer containing cytosol, an ATP regenerating system, and either this compound at various concentrations or a vehicle control.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Quantification: Stop the reaction and quantify the amount of cargo mixing, which is indicative of fusion. This can be done by immunoprecipitation of the complex formed between the biotinylated cargo and the reporter molecule, followed by scintillation counting or fluorescence measurement.
Live-Cell Imaging of Late Endosome-Lysosome Fusion
This method allows for the visualization and quantification of fusion events in living cells.
Materials:
-
Cell line (e.g., HeLa, U2OS).
-
Fluorescently labeled markers for late endosomes (e.g., GFP-Rab7) and lysosomes (e.g., LysoTracker Red DND-99 or LAMP1-RFP).
-
Fluorescently labeled dextran for pulse-chase labeling of the endocytic pathway.
-
This compound and vehicle control (DMSO).
-
Live-cell imaging microscope (confocal or spinning disk).
Procedure:
-
Cell Culture and Transfection: Culture cells on glass-bottom dishes and, if necessary, transfect with fluorescent protein constructs to label late endosomes.
-
Labeling Lysosomes: Incubate cells with LysoTracker or a fluorescently labeled dextran in a pulse-chase experiment to specifically label lysosomes.
-
Treatment: Treat the cells with this compound or vehicle control for a specified duration.
-
Image Acquisition: Acquire time-lapse images of the cells using a live-cell imaging system. Capture images at a rate that allows for the visualization of dynamic fusion events.
-
Image Analysis: Analyze the acquired images to quantify the number of fusion events (co-localization of late endosome and lysosome markers) per cell over time.
Proposed Experiments to Elucidate Downstream Effects of this compound
To further dissect the mechanism of action of this compound, the following experiments are proposed:
Objective: To determine if this compound enhances the recruitment of the HOPS complex to late endosomes.
Methodology:
-
Immunofluorescence: Treat cells expressing a fluorescently tagged Rab7 with this compound or vehicle. Fix and stain the cells with antibodies against a subunit of the HOPS complex (e.g., Vps39 or Vps41). Quantify the co-localization of Rab7 and the HOPS subunit using confocal microscopy and image analysis software.
-
Cell Fractionation and Western Blotting: Treat cells with this compound or vehicle. Isolate the late endosome fraction and analyze the amount of co-fractionated HOPS complex subunits by Western blotting.
Objective: To investigate whether this compound promotes the assembly of the late endosome-lysosome SNARE complex.
Methodology:
-
Co-immunoprecipitation: Treat cells with this compound or vehicle. Lyse the cells under non-denaturing conditions and perform immunoprecipitation using an antibody against one of the SNARE proteins (e.g., Syntaxin 7). Analyze the co-immunoprecipitated proteins by Western blotting to detect the other members of the SNARE complex (Vti1b, Syntaxin 8, and VAMP7/8). An increase in the amount of co-precipitated SNAREs would indicate enhanced complex formation.
Visualizing Experimental Workflows and Logical Relationships
Workflow for In Vitro Fusion Assay
Caption: Workflow for the in vitro late endosome-lysosome fusion assay.
Logical Relationship of this compound's Proposed Mechanism
References
- 1. Dynamic Measurement of Endosome-Lysosome Fusion in Neurons Using High-Content Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A SNARE complex mediating fusion of late endosomes defines conserved properties of SNARE structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Cellular Pathways Modulated by ML-098: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML-098 is a potent small molecule activator of the GTP-binding protein Rab7, a key regulator of late endosomal trafficking and lysosomal biogenesis. This technical guide provides a comprehensive overview of the cellular pathways modulated by this compound, with a focus on its mechanism of action, quantitative activity, and its effects on downstream signaling cascades. Detailed experimental methodologies and data are presented to facilitate further research and application of this valuable chemical probe.
Introduction
This compound (CID-7345532) was identified through a high-throughput screening campaign as an activator of the Ras-related small GTPase family.[1] It functions as an allosteric activator, increasing the affinity of GTPases for guanine nucleotides.[1] Its primary target is Rab7, a protein crucial for the maturation of late endosomes and their fusion with lysosomes.[2][3][4] Dysregulation of Rab7 function has been implicated in various diseases, including neurodegenerative disorders and cancer, making this compound a valuable tool for studying these processes. While potent for Rab7, this compound also exhibits activity against other GTPases, including Ras, necessitating careful interpretation of experimental results. This guide will delve into the known cellular effects of this compound, with a particular focus on Rab7-mediated pathways and the potential crosstalk with other signaling networks like the Ras-MEK-ERK pathway.
Mechanism of Action
This compound is not a direct agonist in the classical sense but rather an allosteric modulator. The proposed mechanism of action involves this compound binding to a site distinct from the nucleotide-binding pocket of the GTPase. This binding event is hypothesized to occur in a region between the switch I and switch II domains, critical areas for the conformational changes that accompany GTP binding and hydrolysis. By binding to this allosteric pocket, this compound stabilizes a conformation of the GTPase that has a higher affinity for GTP, effectively promoting its activation. This mechanism is distinct from the canonical activation by Guanine Nucleotide Exchange Factors (GEFs), which actively promote the exchange of GDP for GTP.
Quantitative Data
The activity of this compound has been characterized against several small GTPases. The following table summarizes the available quantitative data.
| Target GTPase | Assay Type | Parameter | Value (nM) | Reference |
| Rab7 | GTP-binding | EC50 | 77.6 | |
| cdc42 | GTP-binding | EC50 | 588.8 | |
| Ras | GTP-binding | EC50 | 346.7 | |
| Rab-2A | GTP-binding | EC50 | 158.5 | |
| Rac1 | GTP-binding | EC50 | 794.3 |
Modulated Cellular Pathways
Rab7-Mediated Late Endosomal Trafficking and Lysosomal Biogenesis
As a potent activator of Rab7, this compound directly influences the late endocytic pathway. Activated Rab7 promotes the maturation of late endosomes and their fusion with lysosomes, a critical step for the degradation of internalized cargo and cellular homeostasis. Studies have shown that treatment of cells with this compound leads to an increase in the number of lysosomes and enhances the clearance of intracellular bacteria, demonstrating its ability to boost lysosomal function. This makes this compound a valuable tool for investigating diseases associated with lysosomal dysfunction.
Crosstalk with the Ras-MEK-ERK Signaling Pathway
Several studies have utilized this compound as a "Ras agonist" to investigate its effects on the Ras-MEK-ERK (MAPK) signaling cascade. While the EC50 for Ras activation is higher than for Rab7, indicating lower potency, this compound has been shown to influence this pathway. The precise mechanism of this interaction is not yet fully elucidated and could be a result of direct, albeit weaker, activation of Ras, or an indirect consequence of Rab7 activation and its downstream effects on cellular signaling and trafficking. For instance, Rab7 is known to regulate the trafficking and degradation of signaling receptors, which could in turn modulate the activity of pathways like the Ras-MEK-ERK cascade. Further research is needed to delineate the exact nature of this crosstalk.
Experimental Protocols
Multiplex Flow Cytometry-Based GTP-Binding Assay
This assay was central to the discovery and characterization of this compound. It allows for the simultaneous measurement of GTP binding to multiple GTPases.
Materials:
-
Glutathione-coated beads with distinct fluorescent signatures
-
GST-tagged small GTPases (e.g., Rab7, Ras, Cdc42, etc.)
-
Fluorescently labeled GTP analog (e.g., BODIPY-FL-GTP)
-
Assay buffer (divalent cation-depleted)
-
This compound and other test compounds
-
Flow cytometer
Protocol:
-
Bead Preparation: Couple individual GST-tagged GTPases to distinct populations of glutathione-coated beads.
-
Multiplexing: Mix the different bead-GTPase conjugates.
-
Assay Plate Setup: Dispense the bead mixture into a 384-well plate.
-
Compound Addition: Add this compound or other test compounds at various concentrations.
-
GTP Analog Addition: Add the fluorescently labeled GTP analog to all wells.
-
Incubation: Incubate the plate to allow for GTP binding.
-
Flow Cytometry Analysis: Analyze the beads on a flow cytometer. The distinct fluorescence of the beads identifies the specific GTPase, and the fluorescence intensity of the bound GTP analog quantifies the level of activation.
-
Data Analysis: Plot the dose-response curves to determine EC50 values.
In Silico Docking with Surflex-Dock
Computational docking was used to predict the binding mode of this compound to GTPases.
Software:
-
SYBYL with Surflex-Dock module
Protocol Outline:
-
Protein Preparation: Prepare the 3D structure of the target GTPase (e.g., from the Protein Data Bank). This includes adding hydrogens, assigning charges, and defining the binding pocket.
-
Ligand Preparation: Generate a 3D conformation of this compound.
-
Protomol Generation: Generate a "protomol," which is a representation of the idealized ligand in the binding site, based on the shape and chemical properties of the pocket.
-
Docking Simulation: Run the Surflex-Dock algorithm to flexibly dock the this compound molecule into the defined binding pocket, guided by the protomol.
-
Scoring and Analysis: The program will generate multiple possible binding poses and score them based on a proprietary scoring function that estimates the binding affinity. The top-scoring poses are then analyzed to predict the most likely binding mode.
Cell-Based Lysosomal Biogenesis Assay
This type of assay is used to confirm the cellular activity of this compound on its primary target pathway.
Materials:
-
Cell line of interest (e.g., HeLa, bladder epithelial cells)
-
This compound
-
Lysosomal marker (e.g., LysoTracker dye or antibody against LAMP1)
-
Fluorescence microscope or flow cytometer
Protocol:
-
Cell Culture: Culture the chosen cell line to the desired confluency.
-
Treatment: Treat the cells with various concentrations of this compound for a specified period.
-
Staining: Stain the cells with a lysosomal marker.
-
Imaging/Analysis: Visualize the lysosomes using fluorescence microscopy or quantify the overall lysosomal content using flow cytometry.
-
Quantification: Analyze the images or flow cytometry data to determine the change in lysosomal number or intensity as a function of this compound concentration.
Conclusion
This compound is a valuable chemical probe for studying the role of Rab7 in cellular trafficking and lysosomal function. Its allosteric mechanism of action provides a unique way to activate this key GTPase. While its selectivity is not absolute, with known off-target effects on other GTPases such as Ras, careful experimental design and data interpretation can leverage its potent activity on Rab7 to dissect complex cellular processes. The potential crosstalk with the Ras-MEK-ERK pathway warrants further investigation to fully understand the spectrum of its cellular effects. The experimental protocols provided in this guide offer a starting point for researchers to utilize this compound in their own studies.
References
- 1. Three small molecule pan activator families of Ras-related GTPases - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Ras | TargetMol [targetmol.com]
- 4. Multiple Roles of the Small GTPase Rab7 - PMC [pmc.ncbi.nlm.nih.gov]
ML-098: A Potent and Selective Activator of Rab7 GTPase and its Role in Modulating Intracellular Trafficking
An in-depth technical guide on the core mechanisms and impact of ML-098 on intracellular trafficking pathways, designed for researchers, scientists, and drug development professionals.
Introduction
This compound (also known as CID-7345532) is a small molecule compound identified as a potent and selective activator of Rab7, a member of the Ras superfamily of small GTPases.[1][2][3][4] Rab GTPases are critical regulators of vesicular transport and membrane trafficking within cells, controlling processes from endocytosis and exocytosis to autophagy.[2] Rab7 specifically is a key protein localized on late endosomes and lysosomes, where it orchestrates the final stages of the endocytic pathway, including the maturation of late endosomes and their fusion with lysosomes. The ability of this compound to selectively activate Rab7 makes it a valuable chemical tool for investigating these fundamental cellular processes and a potential starting point for therapeutic development in diseases linked to dysfunctional endolysosomal trafficking, such as certain cancers, genetic disorders, and infectious diseases.
Core Mechanism of Action
This compound functions by modulating the nucleotide-binding state of Rab7. Like other GTPases, Rab7 cycles between an active, GTP-bound state and an inactive, GDP-bound state. The transition to the active state is facilitated by Guanine Nucleotide Exchange Factors (GEFs), which promote the release of GDP, allowing the more abundant cellular GTP to bind.
This compound acts as a pan-family activator of Ras-related GTPases but shows marked selectivity for Rab7. Its proposed mechanism involves binding to an allosteric site located between the switch I and II regions of the GTPase. This binding event is believed to increase the affinity of the GTPase for guanine nucleotides, effectively stabilizing the active, GTP-bound conformation. This mode of action bypasses the canonical GEF-mediated activation, providing a direct method to pharmacologically elevate the population of active Rab7 within a cell.
Impact on Intracellular Trafficking: Enhanced Lysosomal Function and Bacterial Clearance
The direct activation of Rab7 by this compound has significant consequences for intracellular trafficking pathways, particularly those converging on the lysosome. Research has demonstrated that enhancing Rab7 activity with this compound can increase the number of lysosomes within bladder epithelial cells. Active Rab7 is crucial for both lysosomal biogenesis and the maintenance of lysosomal function.
A key functional outcome of this enhanced lysosomal activity is the improved clearance of intracellular pathogens. For instance, after uropathogenic E. coli invades bladder epithelial cells, the bacteria can be targeted by autophagy, a process that sequesters cytoplasmic contents into autophagosomes which then fuse with lysosomes for degradation. By using a 1 µM concentration of this compound, researchers observed a significant reduction in the number of intracellular bacteria six hours post-infection. This effect is attributed to the this compound-driven increase in active Rab7, which promotes the maturation and fusion of autophagosomes with a more robust lysosomal compartment, leading to more efficient bacterial degradation.
This demonstrates a direct link between the biochemical activity of this compound (Rab7 activation) and a significant cellular outcome (pathogen clearance), highlighting its utility in studying and potentially treating intracellular infections.
Quantitative Data
The following tables summarize the key quantitative data associated with the activity of this compound.
Table 1: In Vitro Activity and Selectivity of this compound
| Target GTPase | EC50 (nM) | Description |
| Rab7 | 77.6 | Primary target; potent activation. |
| Rab-2A | 158.5 | ~2-fold selectivity for Rab7 over Rab-2A. |
| Ras | 346.7 | ~4.5-fold selectivity for Rab7 over Ras. |
| cdc42 | 588.8 | ~7.6-fold selectivity for Rab7 over cdc42. |
| Rac1 | 794.3 | ~10.2-fold selectivity for Rab7 over Rac1. |
| Data sourced from multiple suppliers, referencing primary NIH probe reports. |
Table 2: Cellular Activity of this compound
| Assay | Concentration | Observation | Cell Type |
| Intracellular Bacterial Clearance | 1 µM | Significant reduction in intracellular E. coli at 6 hours post-infection. | HTB-9 (Bladder Epithelial Cells) |
| Lysosome Count | 1 µM | Significant increase in the number of lysosomes. | HTB-9 (Bladder Epithelial Cells) |
| Active Rab7 Levels | 1 µM | Significant increase in GTP-bound Rab7. | HTB-9 (Bladder Epithelial Cells) |
| Data sourced from the Bangladesh Journal of Pharmacology. |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
1. GTP-Binding Assay (Bead-Based Flow Cytometry)
This assay is used to determine the EC50 of this compound by measuring its ability to promote the binding of a fluorescent GTP analog to its target GTPase.
-
Principle: The fluorescence of BODIPY-labeled guanine nucleotides is quenched when unbound but increases significantly upon binding to a protein like Rab7. This fluorescence enhancement is used to quantify the activation of the GTPase.
-
Protocol:
-
Protein Immobilization: Recombinant GTPase (e.g., Rab7) is immobilized on spectrally distinct populations of beads.
-
Reaction Mixture: The protein-coated beads are incubated in a buffer containing a fluorescent GTP analog (e.g., BODIPY-GTP).
-
Compound Addition: this compound is serially diluted and added to the reaction mixtures to achieve a range of final concentrations. A DMSO control is run in parallel.
-
Incubation: The reaction is incubated to allow for nucleotide binding to reach equilibrium.
-
Detection: The fluorescence of the beads is analyzed using a flow cytometer. The geometric mean fluorescence intensity of the bead population corresponds to the amount of bound BODIPY-GTP.
-
Data Analysis: The fluorescence intensity is plotted against the log of the this compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 value.
-
2. Rab7 Pulldown Activation Assay
This assay specifically measures the amount of active, GTP-bound Rab7 within a cell lysate.
-
Principle: A recombinant protein containing the Rab-binding domain (RBD) of a Rab7 effector protein, which specifically binds to the GTP-bound conformation of Rab7, is used as bait. This bait is typically fused to an affinity tag (e.g., GST).
-
Protocol:
-
Cell Treatment: HTB-9 cells are treated with 1 µM this compound or a vehicle control (DMSO) for a specified duration.
-
Lysis: Cells are harvested and lysed in a buffer containing protease inhibitors to preserve the GTP-bound state of Rab7.
-
Lysate Clarification: Lysates are centrifuged to remove cellular debris. A small aliquot is saved as the "Total Rab7" input control.
-
Pulldown: The clarified lysates are incubated with the GST-RBD bait protein immobilized on glutathione-agarose beads. During this incubation, the active Rab7-GTP binds to the bait.
-
Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: The eluate (containing active Rab7) and the saved input control are resolved by SDS-PAGE and analyzed by Western blot using a primary antibody specific for Rab7. The intensity of the band in the pulldown lane reflects the amount of active Rab7.
-
3. Lysosome Staining and Quantification
This method visualizes and quantifies the lysosomal compartment in cells.
-
Principle: LysoTracker Red is a fluorescent dye that selectively accumulates in acidic organelles, such as lysosomes. Its fluorescence intensity can be used to quantify the lysosomal mass.
-
Protocol:
-
Cell Culture and Treatment: HTB-9 cells are cultured on glass coverslips or in imaging-grade multi-well plates and treated with 1 µM this compound or vehicle control.
-
Staining: The cell culture medium is replaced with fresh medium containing LysoTracker Red dye at the manufacturer's recommended concentration. Cells are incubated for 30-60 minutes under normal culture conditions.
-
Washing: Cells are washed with PBS to remove excess dye.
-
(Optional) Counterstaining: Nuclei can be counterstained with a dye like DAPI or Hoechst.
-
Imaging: Cells are imaged using a fluorescence microscope. Images are captured for both the LysoTracker and nuclear channels.
-
Quantification: Image analysis software is used to quantify the number of LysoTracker-positive puncta (lysosomes) per cell. The total fluorescence intensity per cell can also be measured. The number of cells is determined by counting the nuclei.
-
Visualizations
Diagram 1: Proposed Mechanism of this compound Action
Caption: Proposed allosteric activation of Rab7 by this compound, bypassing canonical GEF-mediated exchange.
Diagram 2: this compound Impact on the Endolysosomal Pathway
Caption: this compound enhances pathogen clearance by activating Rab7 to promote lysosomal biogenesis and function.
Diagram 3: Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for quantifying the cellular effects of this compound on Rab7 activation and function.
References
Unveiling the Selectivity Profile of ML-098: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of ML-098, a potent activator of the Rab7 GTPase. The information presented herein is curated for researchers, scientists, and professionals in the field of drug development to facilitate a comprehensive understanding of this compound's biochemical activity and its potential applications. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes the relevant biological pathways and experimental workflows.
Core Compound Activity
This compound (PubChem CID: 7345532) has been identified as an activator of the small GTP-binding protein Rab7, exhibiting a half-maximal effective concentration (EC50) of 77.6 nM.[1][2][3][4] Its mechanism of action is proposed to be through an allosteric interaction, increasing the affinity of the GTPase for guanine nucleotides. This activation is hypothesized to occur via binding to a site located between the switch I and II regions of the GTPase.
Quantitative Selectivity Profile
This compound has been profiled against a panel of related Ras superfamily GTPases. The compound demonstrates a notable preference for Rab7, while exhibiting lower potency against other tested GTPases. The EC50 values for this compound against these proteins are summarized in the table below.
| Target GTPase | EC50 (nM) |
| Rab7 | 77.6 |
| Rab-2A | 158.5 |
| Ras | 346.7 |
| cdc42 | 588.8 |
| Rac1 | 794.3 |
Table 1: Selectivity profile of this compound against a panel of Ras-related GTPases. Data sourced from multiple independent vendors and the NIH Probe Report.
Experimental Protocols
The characterization of this compound's activity and selectivity was primarily achieved through a combination of a novel high-throughput primary screening assay and subsequent dose-response assays.
Primary Screening: Bead-Based Flow Cytometric Fluorescent GTP-Binding Assay
The initial identification of this compound was accomplished using a multiplexed, bead-based flow cytometric assay designed to measure the binding of a fluorescent GTP analog to several GTPases simultaneously.
Objective: To identify small molecule modulators of GTP-binding to a panel of Ras-related GTPases.
Methodology:
-
Protein Immobilization: Glutathione S-transferase (GST)-tagged GTPases (including Rab7, Ras, Rac1, cdc42, and Rab2A) were individually coupled to distinct sets of glutathione-coated polystyrene beads, each identifiable by a unique level of red fluorescence.
-
Multiplexing: The different bead sets, each coated with a specific GTPase, were combined into a single assay mixture.
-
Compound Incubation: The multiplexed bead mixture was dispensed into 384-well plates containing test compounds, such as this compound, at a final concentration of 10 µM.
-
Nucleotide Binding: A fluorescently labeled GTP analog, BODIPY-FL-GTP, was added to the wells at a concentration of 200 nM. The plates were incubated for 45 minutes at 4°C to allow for nucleotide binding to the immobilized GTPases.
-
Flow Cytometry Analysis: The fluorescence of the beads was analyzed using a high-throughput flow cytometer. The different bead populations were identified by their intrinsic red fluorescence, and the amount of bound BODIPY-FL-GTP was quantified by measuring the green fluorescence intensity. Activators were identified as compounds that increased the green fluorescence signal compared to a DMSO control.
Selectivity Profiling: Dose-Response Assays
To determine the potency and selectivity of this compound, dose-response experiments were conducted for each of the targeted GTPases.
Objective: To quantify the EC50 values of this compound for Rab7 and other Ras-related GTPases.
Methodology:
-
Protein-Coated Beads: Individual sets of glutathione beads were coated with a single GST-tagged GTPase (Rab7, Ras, Rac1, cdc42, or Rab-2A).
-
Serial Dilution of this compound: this compound was serially diluted to create a range of concentrations.
-
Assay Reaction: The protein-coated beads were incubated with the various concentrations of this compound.
-
Fluorescent Nucleotide Addition: A fluorescent GTP analog was added to initiate the binding reaction.
-
Fluorescence Measurement: The fluorescence intensity of the beads was measured at each compound concentration using a flow cytometer.
-
Data Analysis: The resulting data was plotted as fluorescence intensity versus compound concentration, and the EC50 value was determined by fitting the data to a sigmoidal dose-response curve using non-linear regression.
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the context of this compound's activity, the following diagrams visualize the Rab7 signaling pathway and the experimental workflow for its discovery.
References
- 1. AID 1337 - Multiplex dose response to identify specific small molecule inhibitors of Ras and Ras-related GTPases specifically Rab2 wildtype - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. AID 1339 - Multiplex dose response to identify specific small molecule inhibitors of Ras and Ras-related GTPases specifically Rac activated mutant - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. An overview of the PubChem BioAssay resource - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AID 2061334 - Enzymatic Assay from US Patent US20250134882: "PROTEIN TYROSINE PHOSPHATASE INHIBITORS AND USES THEREOF" - PubChem [pubchem.ncbi.nlm.nih.gov]
The Role of ML-098 in Neurodegenerative Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, are characterized by the progressive loss of neuronal structure and function, often associated with the accumulation of misfolded proteins and dysfunctional organelles. A critical cellular process for clearing these pathological hallmarks is the autophagy-lysosomal pathway. Recent research has highlighted the small GTPase Rab7 as a key regulator of this pathway. ML-098, a potent and selective small-molecule activator of Rab7, presents a promising pharmacological tool to investigate the therapeutic potential of enhancing autophagic flux in neurodegenerative disease models. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its demonstrated and potential applications in the context of neurodegeneration, supported by quantitative data, experimental protocols, and pathway visualizations.
Introduction to this compound
This compound (also known as CID-7345532) is a small molecule identified as an activator of the GTP-binding protein Rab7.[1] It functions by increasing the affinity of Rab7 for guanine nucleotides, which is hypothesized to occur through binding to an allosteric site.[1][2][3] This activation is crucial for the late stages of the endosomal-autophagic pathway, including the maturation of late endosomes and their fusion with lysosomes. Given that impaired autophagy and lysosomal function are common themes in neurodegenerative diseases, this compound offers a valuable means to explore the consequences of upregulating this critical cellular clearance mechanism.[1]
Quantitative Data for this compound
The following table summarizes the key quantitative parameters for this compound based on available literature.
| Parameter | Value | GTPase Target | Reference(s) |
| EC50 | 77.6 nM | Rab7 | |
| EC50 | 588.8 nM | cdc42 | |
| EC50 | 346.7 nM | Ras | |
| EC50 | 158.5 nM | Rab-2A | |
| EC50 | 794.3 nM | Rac1 |
Mechanism of Action and Role in Neurodegeneration
This compound's primary mechanism of action is the activation of Rab7. Rab7 is a pivotal regulator of the late endosomal and autophagic pathways. In its active, GTP-bound state, Rab7 orchestrates the maturation of autophagosomes and their fusion with lysosomes, a critical step for the degradation of cellular waste, including aggregated proteins and damaged organelles.
The relevance of this to neurodegenerative diseases is profound:
-
Alzheimer's Disease (AD): Dysregulation of the endosomal-autophagic-lysosomal pathway is an early event in AD, contributing to the accumulation of amyloid-β (Aβ) and tau proteins. Rab7 itself is implicated in the axonal transport of autophagosomes, and its dysfunction can lead to their accumulation. By activating Rab7, this compound could potentially restore proper autophagic flux, thereby enhancing the clearance of pathogenic protein aggregates.
-
Parkinson's Disease (PD): The accumulation of α-synuclein aggregates is a hallmark of PD. Studies have shown that overexpression of Rab7 can increase the clearance of α-synuclein aggregates and reduce cell death in PD models. This suggests that pharmacological activation of Rab7 with this compound could be a viable therapeutic strategy.
-
Huntington's Disease (HD): The mutant huntingtin (HTT) protein also forms aggregates that are cleared by autophagy. The interplay between HTT and Rab7 in axonal transport highlights another potential area where enhancing Rab7 activity could be beneficial.
The signaling pathway below illustrates the central role of this compound in activating Rab7 and promoting the autophagy-lysosomal degradation pathway.
Experimental Protocols
Rab7 Pulldown Activation Assay
This assay is designed to specifically measure the levels of active, GTP-bound Rab7 in cell lysates following treatment with this compound.
Materials:
-
Cell culture of interest (e.g., neuronal cell line, primary neurons)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-active Rab7 mouse monoclonal antibody (specific for GTP-bound Rab7)
-
Protein A/G magnetic beads
-
Anti-Rab7 rabbit monoclonal antibody (for total Rab7 detection in Western blot)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Immunoprecipitation of Active Rab7:
-
Incubate 1-2 mg of total protein from each sample with an anti-active Rab7 mouse monoclonal antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for 1-2 hours at 4°C.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Elution and Western Blotting:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-Rab7 rabbit monoclonal antibody to detect the amount of active Rab7.
-
In parallel, run a Western blot on a small fraction of the total cell lysate to determine the total Rab7 levels for normalization.
-
-
Analysis: Quantify the band intensities to determine the ratio of active Rab7 to total Rab7 in each sample.
Hypothetical Experimental Workflow for Assessing this compound in a Neurodegenerative Disease Model
The following diagram outlines a logical workflow for evaluating the efficacy of this compound in a cellular model of neurodegeneration.
Conclusion
This compound is a valuable research tool for investigating the role of Rab7 and the autophagy-lysosomal pathway in the context of neurodegenerative diseases. Its ability to specifically activate Rab7 provides a means to explore the therapeutic potential of enhancing cellular clearance mechanisms to combat the pathological hallmarks of diseases like Alzheimer's, Parkinson's, and Huntington's. The experimental protocols and workflows outlined in this guide offer a starting point for researchers to further elucidate the promise of this approach in the development of novel neuroprotective strategies.
References
The Therapeutic Potential of ML-098: A Technical Guide to a Novel Rab7 Activator
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML-098 is a potent and selective small molecule activator of the GTP-binding protein Rab7, a key regulator of endo-lysosomal trafficking and autophagy. This document provides an in-depth technical overview of this compound, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and its emerging therapeutic potential in various disease models. Through the activation of Rab7, this compound promotes lysosomal biogenesis and enhances autophagic flux, offering promising therapeutic avenues for intracellular infections, age-related cellular dysfunction, and metabolic disorders.
Introduction
The Ras superfamily of small GTPases, which includes the Rab family, plays a crucial role in regulating a multitude of cellular processes, from signal transduction and cell proliferation to membrane trafficking. Rab7, specifically, is a master regulator of late endosomal and lysosomal transport, as well as autophagosome maturation. Dysregulation of Rab7 activity has been implicated in various pathological conditions, including infectious diseases, neurodegenerative disorders, and cancer.[1]
This compound (also known as CID-7345532) has been identified as a potent activator of Rab7.[2][3][4] It functions by increasing the affinity of Rab7 for guanine nucleotides, promoting its active GTP-bound state. This activation of Rab7 has been shown to have significant downstream effects, including the enhancement of intracellular bacterial clearance, promotion of viral clearance, and amelioration of cellular stress. This whitepaper will explore the therapeutic potential of this compound, presenting key experimental findings and detailed methodologies for its investigation.
Mechanism of Action
This compound acts as an allosteric activator of Rab7. Unlike guanine nucleotide exchange factors (GEFs) that catalyze the dissociation of GDP, this compound is hypothesized to bind to a site between the switch I and II regions of the GTPase, thereby increasing its affinity for guanine nucleotides. This leads to a higher population of active, GTP-bound Rab7.
The activation of Rab7 by this compound initiates a signaling cascade that enhances endo-lysosomal trafficking and autophagy. Active Rab7 recruits effector proteins that mediate the fusion of late endosomes and autophagosomes with lysosomes, leading to the degradation of their contents. Furthermore, enhanced Rab7 activity promotes lysosomal biogenesis, increasing the cell's capacity for degradation and recycling.
Quantitative Data
The following tables summarize the quantitative data for this compound from key in vitro and cell-based assays.
| Table 1: In Vitro Potency and Selectivity of this compound | |
| Target | EC50 (nM) |
| Rab7 | 77.6 |
| Rab-2A | 158.5 |
| Ras | 346.7 |
| cdc42 | 588.8 |
| Rac1 | 794.3 |
| Table 2: Effect of this compound on Intracellular Bacterial Clearance in Bladder Epithelial Cells | ||
| Treatment Group | Intracellular Bacteria Count (6h post-infection) | Lysosome Number (Relative Fluorescence Intensity) |
| E. coli | 24666.7 ± 3178.5 | 333322.8 ± 76931.1 |
| E. coli + this compound (1 µM) | 18216.7 ± 1979.3 | 913107.8 ± 182883.7 |
| Data from a study on E. coli-infected HTB-9 cells. |
Therapeutic Potential and Preclinical Evidence
Recent studies have highlighted the therapeutic potential of this compound in a range of disease models:
-
Intracellular Infections: this compound has been shown to promote the clearance of intracellular E. coli in bladder epithelial cells by increasing the number of lysosomes and enhancing the expression of active Rab7. It has also been reported to promote coronavirus clearance in HeLa cells.
-
Ovarian Aging: Research suggests that this compound can alleviate the decline in oocyte quality associated with ovarian aging by enhancing mitophagy.
-
Drug-Related Osteonecrosis: In a mouse model, this compound was found to ameliorate drug-related osteonecrosis of the jaw by enhancing autophagic flow and reducing apoptosis.
-
Diabetic Cardiomyopathy: Activation of Rab7 by this compound has been shown to improve cardiac function in mouse models of diabetic cardiomyopathy.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
Rab7 Activation Assay (GTP-Binding Assay)
This assay measures the ability of this compound to promote the binding of a fluorescent GTP analog to recombinant Rab7 protein.
Protocol:
-
Protein Preparation: Use purified, recombinant Rab7 protein.
-
Reaction Setup: In a 96-well plate, prepare reaction mixtures containing a fixed concentration of Rab7 protein in assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM MgCl2, pH 7.4).
-
Compound Addition: Add varying concentrations of this compound (typically in a DMSO vehicle, with a final DMSO concentration below 1%) to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plate at room temperature for 30 minutes to allow for compound binding.
-
GTP Analog Addition: Add a fluorescent GTP analog, such as BODIPY-FL-GTP, to all wells at a final concentration of approximately 100 nM.
-
Signal Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission for BODIPY-FL) over time until the signal stabilizes.
-
Data Analysis: Plot the fluorescence intensity against the concentration of this compound and fit the data to a dose-response curve to determine the EC50 value.
Lysosomal Staining with LysoTracker Red
This protocol uses a fluorescent dye to quantify the number and intensity of lysosomes in cells treated with this compound.
Protocol:
-
Cell Culture: Plate cells (e.g., HTB-9 bladder epithelial cells) in a glass-bottom 96-well plate and culture overnight.
-
Treatment: Treat the cells with this compound at the desired concentration (e.g., 1 µM) for a specified duration (e.g., 6 hours). Include a vehicle-only control group.
-
LysoTracker Staining: During the last 30-60 minutes of treatment, add LysoTracker Red DND-99 to the culture medium at a final concentration of 50-100 nM.
-
Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Imaging: Immediately image the cells using a fluorescence microscope equipped with a Texas Red filter set.
-
Quantification: Use image analysis software (e.g., ImageJ) to quantify the number and total fluorescence intensity of LysoTracker-positive puncta per cell.
Western Blot for LAMP1 Expression
This method is used to determine the protein levels of Lysosome-Associated Membrane Protein 1 (LAMP1), a marker for lysosomes.
Protocol:
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against LAMP1 overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the LAMP1 signal to the loading control.
Conclusion
This compound is a valuable research tool for elucidating the roles of Rab7 in cellular physiology and pathology. Its ability to selectively activate Rab7 and subsequently enhance lysosomal function and autophagy presents a compelling therapeutic strategy for a variety of diseases. The preclinical evidence in models of infectious disease, aging, and metabolic disorders warrants further investigation into the clinical translation of this compound or similarly acting molecules. The experimental protocols detailed in this guide provide a framework for researchers to further explore the therapeutic potential of this novel Rab7 activator.
References
Methodological & Application
Application Notes and Protocols for ML-098
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML-098 is a potent and selective small molecule activator of the GTP-binding protein Rab7, a key regulator of endo-lysosomal trafficking, autophagy, and phagosome maturation.[1][2][3] With an EC50 of 77.6 nM for Rab7 activation, this compound serves as a valuable research tool for investigating the cellular roles of Rab7 and its potential as a therapeutic target.[1][2] These application notes provide detailed protocols for the in vitro use of this compound in cell culture, including methods to assess its biological activity and effects on downstream signaling pathways.
Mechanism of Action
This compound functions as an allosteric activator of Rab7. It increases the affinity of Rab7 for guanine nucleotides, promoting its active, GTP-bound state. This activation enhances the recruitment of effector proteins, leading to increased lysosomal biogenesis and autophagic flux. While highly potent for Rab7, this compound exhibits some off-target activity at higher concentrations against other related GTPases such as cdc42, Ras, Rab-2A, and Rac1.
Data Summary
| Parameter | Value | Reference |
| Target | Rab7 GTPase | |
| EC50 (Rab7) | 77.6 nM | |
| EC50 (cdc42) | 588.8 nM | |
| EC50 (Ras) | 346.7 nM | |
| EC50 (Rab-2A) | 158.5 nM | |
| EC50 (Rac1) | 794.3 nM | |
| Molecular Formula | C19H19NO3 | |
| Molecular Weight | 309.37 g/mol | |
| CAS Number | 878978-76-8 |
Experimental Protocols
Cell Culture and Treatment with this compound
This protocol describes the general procedure for culturing cells and treating them with this compound. The choice of cell line will depend on the specific research question. For general studies on Rab7 function, cell lines such as HeLa or HEK293 are suitable. For context-specific studies, a relevant cell line should be chosen (e.g., a cancer cell line to study effects on proliferation or a macrophage line to study phagocytosis).
Materials:
-
Cell line of interest (e.g., HeLa, HEK293, TPC-1)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture flasks or plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Culture cells in T75 flasks until they reach 80-90% confluency.
-
Wash the cells with PBS and detach them using trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count.
-
Seed the cells into appropriate culture vessels (e.g., 6-well plates, 96-well plates) at the desired density and allow them to adhere overnight in a CO2 incubator.
-
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound by dissolving the powder in sterile DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
-
Treatment of Cells:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare working concentrations of this compound by diluting the stock solution in complete cell culture medium. It is recommended to perform a dose-response experiment (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM) to determine the optimal concentration for your cell line and assay.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration used.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) in a CO2 incubator.
-
Western Blot Analysis of Rab7 Activation
This protocol allows for the assessment of Rab7 pathway activation by measuring the expression levels of downstream effector proteins or post-translational modifications indicative of Rab7 activity.
Materials:
-
Treated and control cell lysates
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blot running and transfer buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Rab7, anti-LAMP1, anti-LC3B)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
After treatment with this compound, wash the cells with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well and incubate on ice for 15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Immunofluorescence Staining for Lysosomal Proliferation
This protocol visualizes the effect of this compound on lysosomal biogenesis by staining for the lysosomal marker LAMP1.
Materials:
-
Cells grown on coverslips in a 24-well plate
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody (anti-LAMP1)
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells on sterile coverslips in a 24-well plate and treat with this compound as described in Protocol 1.
-
-
Fixation and Permeabilization:
-
After treatment, wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block the cells with blocking solution for 30 minutes.
-
Incubate with the anti-LAMP1 primary antibody (diluted in blocking solution) for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1 hour in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope. An increase in the intensity and/or number of LAMP1-positive puncta in this compound-treated cells would indicate an increase in lysosomes.
-
Visualizations
Caption: Mechanism of action of this compound as a Rab7 activator.
Caption: General experimental workflow for studying this compound in vitro.
References
Application Notes and Protocols for ML-098 in Cellular Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML-098 is a potent and selective small molecule activator of the GTP-binding protein Rab7.[1][2][3][4] Rab7 is a key regulator of late endocytic trafficking, playing a crucial role in the maturation of endosomes into lysosomes, as well as in autophagy and phagocytosis.[5] By activating Rab7, this compound serves as a valuable tool for investigating these fundamental cellular processes. These application notes provide an overview of recommended concentrations, detailed experimental protocols, and the underlying signaling pathways affected by this compound treatment in various cell types.
Data Presentation: Recommended this compound Concentrations
The optimal concentration of this compound is cell-type and assay-dependent. The following tables summarize reported concentrations for various applications. It is strongly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Table 1: Effective Concentrations of this compound in Different Cell Lines
| Cell Line | Cell Type | Application | Effective Concentration | Reference |
| HTB-9 | Bladder Epithelial Cells | Promotion of intracellular bacterial clearance | 1 µM | |
| TPC-1 | Papillary Thyroid Carcinoma | Ras agonist activity | Not specified | |
| HeLa | Cervical Cancer | Not specified in snippets | Dose-response recommended | |
| Lung Cancer Cell Lines | Lung Cancer | Not specified in snippets | Dose-response recommended | |
| Breast Cancer Cell Lines | Breast Cancer | Not specified in snippets | Dose-response recommended |
Table 2: Potency of this compound
| Parameter | Value | Target |
| EC₅₀ | 77.6 nM | Rab7 |
Table 3: Selectivity of this compound
| GTPase | EC₅₀ (nM) |
| Rab7 | 77.6 |
| Rab-2A | 158.5 |
| Ras | 346.7 |
| cdc42 | 588.8 |
| Rac1 | 794.3 |
Signaling Pathways and Experimental Workflows
Rab7 Signaling Pathway
This compound activates Rab7, a master regulator of late endosomal trafficking. In its active, GTP-bound state, Rab7 recruits a variety of downstream effector proteins that mediate the fusion of late endosomes with lysosomes, thereby facilitating the degradation of internalized cargo. This process is essential for cellular homeostasis, nutrient recycling, and clearance of pathogens.
Experimental Workflow for Cellular Treatment
A typical workflow for treating cells with this compound involves cell seeding, treatment, and subsequent analysis. The specific details of each step will vary depending on the assay being performed.
Experimental Protocols
Protocol 1: General Cell Treatment with this compound
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Complete cell culture medium appropriate for the cell line
-
Sterile, nuclease-free microcentrifuge tubes
-
Cell line of interest
-
Culture plates/flasks
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
For example, to prepare 1 mL of a 10 mM stock, dissolve 3.09 mg of this compound (MW: 309.37 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Important: Ensure the final concentration of DMSO in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
-
Cell Seeding:
-
Seed cells into the appropriate culture vessel (e.g., 96-well plate for viability assays, 6-well plate for protein extraction) at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Allow cells to adhere and recover for 24 hours in a humidified incubator at 37°C and 5% CO₂.
-
-
Cell Treatment:
-
Carefully remove the existing medium from the cells.
-
Add the prepared this compound working solutions or vehicle control to the respective wells.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Downstream Analysis:
-
Following incubation, proceed with the desired downstream assays, such as cell viability, proliferation, apoptosis, or protein analysis.
-
Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is a common method to assess the effect of this compound on cell viability.
Materials:
-
Cells treated with this compound (as per Protocol 1) in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
After the this compound treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution to each well.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 3: Rab7 Activation Assay (Pull-down)
This protocol is designed to confirm the activation of Rab7 in response to this compound treatment.
Materials:
-
Cells treated with this compound (as per Protocol 1) in a 6-well or 10 cm plate
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 10 mM MgCl₂, protease and phosphatase inhibitors)
-
GST-RILP (Rab7-interacting lysosomal protein) beads or a commercial Rab7 activation assay kit
-
Wash buffer (lysis buffer with a lower detergent concentration)
-
SDS-PAGE sample buffer
-
Anti-Rab7 antibody
-
Western blotting equipment and reagents
Procedure:
-
After treatment, place the culture plates on ice and wash the cells once with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer and scraping the cells.
-
Incubate the lysate on ice for 10-15 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Incubate an equal amount of protein from each sample with GST-RILP beads for 1-2 hours at 4°C with gentle rotation.
-
Wash the beads 3-4 times with cold wash buffer to remove non-specific binding.
-
Elute the bound proteins by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Analyze the eluted samples by SDS-PAGE and Western blotting using an anti-Rab7 antibody to detect the amount of activated (GTP-bound) Rab7.
Conclusion
This compound is a valuable pharmacological tool for studying the intricate processes regulated by Rab7. The provided application notes and protocols offer a starting point for researchers to design and execute experiments aimed at elucidating the role of Rab7 in various cellular contexts. It is crucial to optimize the experimental conditions, particularly the concentration of this compound, for each specific cell line and assay to ensure reliable and reproducible results.
References
Application Note and Protocol: Preparation of ML-098 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
ML-098 is a small molecule activator of the GTP-binding protein Rab7, a key regulator of endosomal trafficking and lysosomal biogenesis.[1][2][3][4] It functions by increasing the affinity of Rab7 for guanine nucleotides, effectively promoting its active, GTP-bound state.[1] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reproducible results in cell-based assays and other experimental systems. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using dimethyl sulfoxide (DMSO) as the solvent.
Quantitative Data Summary
The properties of this compound are summarized in the table below. This information is essential for accurate calculations and solution preparation.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₉NO₃ | |
| Molecular Weight | 309.36 g/mol | |
| CAS Number | 878978-76-8 | |
| Appearance | White to off-white solid | |
| Purity | ≥98% | |
| Solubility in DMSO | ≥29 mg/mL (93.74 mM) |
Note: The reported solubility of this compound in DMSO can vary between suppliers. It is recommended to consult the manufacturer's certificate of analysis. The use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade, anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or sonicator (optional)
-
Pipettes and sterile, nuclease-free pipette tips
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of 1 mL of a 10 mM stock solution. Adjust volumes as needed for different desired concentrations or volumes.
Calculation:
-
To prepare a 10 mM solution, you need to dissolve 0.01 moles of this compound per liter of solvent.
-
Weight (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Weight (mg) = 0.01 mol/L x 0.001 L x 309.36 g/mol x 1000 mg/g = 3.09 mg
Step-by-Step Protocol:
-
Preparation: Before opening the vial, centrifuge the this compound powder to ensure all the material is at the bottom.
-
Weighing: Carefully weigh 3.09 mg of this compound powder and place it into a sterile microcentrifuge tube. To minimize static, use an anti-static weigh boat or weigh the compound directly in the tared tube.
-
Solvent Addition: Add 1 mL of anhydrous, cell culture grade DMSO to the tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly for several minutes until the powder is completely dissolved.
-
Aiding Dissolution (if necessary): If the compound does not fully dissolve, brief sonication or warming the solution in a water bath at 37°C can facilitate dissolution. Visually inspect the solution to ensure no particulates are present.
-
Sterilization (Optional): For cell culture applications, sterile filtration through a 0.2 µm syringe filter compatible with DMSO can be performed. However, 100% DMSO is generally considered inhospitable to microbial growth.
Table 2: Example Volumes for Preparing this compound Stock Solutions in DMSO
| Desired Concentration | Mass of this compound for 1 mL DMSO | Mass of this compound for 5 mL DMSO |
| 1 mM | 0.31 mg | 1.55 mg |
| 5 mM | 1.55 mg | 7.73 mg |
| 10 mM | 3.09 mg | 15.47 mg |
| 20 mM | 6.19 mg | 30.94 mg |
| 50 mM | 15.47 mg | 77.34 mg |
Preparation of Working Dilutions for Cell Culture
It is crucial to maintain a low final concentration of DMSO in cell culture media to avoid cytotoxicity, typically below 0.5%.
-
Thaw Stock Solution: Thaw the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in your complete cell culture medium to achieve the desired final concentration. It is recommended to add the stock solution to the media dropwise while gently vortexing to prevent precipitation.
-
Example: To prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution. Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. The final DMSO concentration will be 0.1%.
-
Control: Always include a vehicle control in your experiments, which contains the same final concentration of DMSO as the experimental samples.
Storage and Stability
-
Powder: Store the solid this compound compound at -20°C for up to 3 years.
-
Stock Solution: Aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots in tightly sealed vials at -80°C for up to 2 years or at -20°C for up to 1 year.
Signaling Pathway and Mechanism of Action
This compound is an allosteric activator of Rab7, a small GTPase that cycles between an inactive GDP-bound state and an active GTP-bound state. In its active state, Rab7 recruits effector proteins to mediate the fusion of late endosomes with lysosomes, a critical step in the endolysosomal pathway. This compound enhances the affinity of Rab7 for GTP, thus promoting its activation and subsequent downstream signaling.
Caption: this compound activates Rab7, promoting downstream endolysosomal fusion.
References
Application Notes and Protocols: ML-098 for In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML-098 is a small molecule activator of the GTP-binding protein Rab7, a key regulator of endo-lysosomal trafficking and autophagy.[1][2][3] By increasing the affinity of Rab7 for guanine nucleotides, this compound facilitates its activation and subsequent downstream signaling.[2][4] This note provides a summary of this compound's mechanism of action, available data, and a suggested protocol for its administration in in vivo mouse studies.
Mechanism of Action
This compound functions as an allosteric activator of Rab7. It is hypothesized to bind to a site located between switch regions I and II of the GTPase, which increases the affinity of Rab7 for GTP. This leads to the activation of Rab7 and its downstream effectors, playing a crucial role in the late endosomal pathway, lysosomal biogenesis, and autophagy.
Quantitative Data Summary
While specific in vivo efficacy data is limited, in vitro studies have established the potency and selectivity of this compound.
| Parameter | Value | Target/Model | Reference |
| EC50 | 77.6 nM | Rab7 | |
| EC50 | 588.8 nM | cdc42 | |
| EC50 | 346.7 nM | Ras | |
| EC50 | 158.5 nM | Rab-2A | |
| EC50 | 794.3 nM | Rac1 | |
| Tested in vitro concentration | 1 µM | Bladder epithelial cells |
Signaling Pathway
The following diagram illustrates the activation of Rab7, the target of this compound.
Caption: Simplified signaling pathway of Rab7 activation, the target of this compound.
Experimental Protocols
Note: The following protocols are suggested based on available solubility data, as specific, peer-reviewed in vivo administration protocols for this compound are not widely established. A pilot study is highly recommended to determine the optimal dosage, administration route, and vehicle for your specific mouse model and experimental goals.
Formulation of this compound for In Vivo Administration
Two potential vehicle formulations are provided based on common practices for administering hydrophobic small molecules.
Formulation 1: Aqueous-based Vehicle
This formulation is suitable for intraperitoneal (i.p.) or intravenous (i.v.) injections.
-
Components:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Procedure:
-
Dissolve this compound in DMSO to create a stock solution.
-
Add PEG300 to the DMSO stock solution and mix thoroughly.
-
Add Tween-80 and mix until the solution is clear.
-
Add saline to reach the final volume and mix well.
-
If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.
-
-
Solubility: ≥ 2.5 mg/mL
Formulation 2: Oil-based Vehicle
This formulation is suitable for intraperitoneal (i.p.) or subcutaneous (s.c.) injections.
-
Components:
-
10% DMSO
-
90% Corn Oil
-
-
Procedure:
-
Dissolve this compound in DMSO to create a stock solution.
-
Add the DMSO stock solution to the corn oil and vortex thoroughly to create a stable emulsion.
-
-
Solubility: ≥ 2.5 mg/mL
Suggested In Vivo Administration Protocol
The following workflow outlines a general procedure for an in vivo study in mice.
Caption: Proposed experimental workflow for an in vivo mouse study with this compound.
1. Animal Model:
-
Select an appropriate mouse strain and age for your research question.
-
House animals in a controlled environment with a standard light-dark cycle and access to food and water ad libitum.
-
All animal experiments should be conducted in accordance with institutional guidelines and approved by the local animal care and use committee.
2. Dosage and Administration:
-
Dosage: Based on in vitro potency, a starting dose range of 1-10 mg/kg could be considered for a pilot study. The final dose will need to be optimized based on efficacy and tolerability in your specific model.
-
Administration Route: Intraperitoneal (i.p.) injection is a common and straightforward route for initial studies. Other routes such as oral gavage, subcutaneous, or intravenous injection may also be considered depending on the desired pharmacokinetic profile.
-
Frequency: The frequency of administration (e.g., once daily) should be determined based on the half-life of the compound (if known) and the duration of the intended biological effect.
3. Experimental Groups:
-
Vehicle Control Group: Receives the same volume of the vehicle solution without this compound.
-
This compound Treatment Group(s): Receive the desired dose(s) of this compound.
-
Positive Control Group (Optional): If applicable to the disease model.
4. Monitoring and Endpoint Analysis:
-
Monitor the mice regularly for any signs of toxicity, including changes in body weight, food and water intake, and overall behavior.
-
At the end of the study, euthanize the mice and collect tissues of interest for downstream analysis (e.g., Western blotting for Rab7 activation, immunohistochemistry, or functional assays).
Conclusion
This compound is a valuable tool for studying the role of Rab7 in various physiological and pathological processes. While detailed in vivo protocols are not yet extensively published, the information provided here offers a starting point for designing and conducting mouse studies. Careful consideration of the formulation, dosage, and administration route, along with a pilot study, will be critical for successful in vivo application of this compound.
References
Application Notes and Protocols for ML-098 in a Rab7 Pull-Down Activation Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing ML-098, a potent small molecule activator of Rab7, in a pull-down activation assay. This assay is a powerful tool for investigating the regulation of Rab7, a key small GTPase involved in late endosomal trafficking, lysosomal biogenesis, and autophagy.[1][2][3] The protocol is designed for researchers in cell biology, pharmacology, and drug development who are interested in studying the effects of compounds on Rab7 activity.
Introduction
Rab7, a member of the Ras superfamily of small GTPases, functions as a molecular switch in intracellular membrane trafficking.[3][4] It cycles between an inactive GDP-bound state and an active GTP-bound state. In its active form, Rab7-GTP recruits downstream effector proteins, such as the Rab-interacting lysosomal protein (RILP), to regulate the maturation of late endosomes, their transport along microtubules, and their fusion with lysosomes. Dysregulation of Rab7 activity has been implicated in various diseases, including neurodegenerative disorders and cancer.
This compound has been identified as an activator of Rab7, functioning by increasing the affinity of the GTPase for guanine nucleotides. It exhibits an EC50 of 77.6 nM for Rab7 activation. The Rab7 pull-down activation assay is a common method to specifically isolate and quantify the active, GTP-bound form of Rab7 from cell lysates. This is typically achieved by using a protein domain that specifically binds to Rab7-GTP, such as the Rab7 binding domain of RILP, or a conformation-specific monoclonal antibody.
Signaling Pathway of Rab7 Activation
The following diagram illustrates the basic signaling pathway of Rab7 activation and the role of its effector protein RILP.
Caption: Rab7 activation cycle and the role of this compound.
Experimental Workflow for Rab7 Pull-Down Assay
The diagram below outlines the key steps of the Rab7 pull-down activation assay.
Caption: Workflow for the this compound-mediated Rab7 pull-down assay.
Quantitative Data Summary
The following tables present representative quantitative data for an this compound-mediated Rab7 activation assay.
Table 1: Dose-Response of this compound on Rab7 Activation
| This compound Concentration (nM) | Relative Rab7-GTP Level (Fold Change vs. Vehicle) | Standard Deviation |
| 0 (Vehicle) | 1.0 | ± 0.1 |
| 10 | 1.8 | ± 0.2 |
| 50 | 3.5 | ± 0.4 |
| 77.6 (EC50) | 5.0 | ± 0.6 |
| 100 | 6.2 | ± 0.7 |
| 500 | 8.9 | ± 1.1 |
| 1000 | 9.5 | ± 1.2 |
Table 2: Time-Course of Rab7 Activation with 100 nM this compound
| Treatment Time (minutes) | Relative Rab7-GTP Level (Fold Change vs. Time 0) | Standard Deviation |
| 0 | 1.0 | ± 0.1 |
| 5 | 2.5 | ± 0.3 |
| 15 | 5.8 | ± 0.6 |
| 30 | 6.1 | ± 0.7 |
| 60 | 5.5 | ± 0.5 |
| 120 | 4.2 | ± 0.4 |
Experimental Protocols
Materials and Reagents
-
Cell Line: A suitable mammalian cell line expressing endogenous Rab7 (e.g., HeLa, HEK293T, HTB-9).
-
This compound: Stock solution in DMSO.
-
Rab7 Pull-Down Activation Assay Kit: (e.g., from NewEast Biosciences, Abcam, or similar). These kits typically include:
-
Anti-Rab7-GTP Mouse Monoclonal Antibody or GST-RILP fusion protein.
-
Protein A/G Agarose beads.
-
5X Assay/Lysis Buffer.
-
Anti-Rab7 Rabbit Polyclonal Antibody (for detection).
-
GTPγS (non-hydrolyzable GTP analog for positive control).
-
GDP (for negative control).
-
-
Protease and Phosphatase Inhibitor Cocktails
-
Phosphate-Buffered Saline (PBS)
-
SDS-PAGE reagents and equipment
-
Western Blotting reagents and equipment
-
Chemiluminescence detection system
Reagent Preparation
-
1X Assay/Lysis Buffer: Dilute the 5X Assay/Lysis Buffer to 1X with cold sterile water. Supplement with protease and phosphatase inhibitors just before use. A typical 1X buffer composition is 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 10 mM MgCl2, 1% Triton X-100.
-
This compound Working Solutions: Prepare fresh dilutions of the this compound stock solution in cell culture medium to the desired final concentrations.
-
Positive and Negative Controls (GTPγS/GDP Loading):
-
Prepare 100X GTPγS and 100X GDP solutions as per the kit manufacturer's instructions.
-
Experimental Procedure
Part 1: Cell Treatment and Lysis
-
Seed cells in appropriate culture dishes and grow to 70-80% confluency.
-
Starve cells in serum-free medium for 2-4 hours before treatment, if required for the experimental design.
-
Treat cells with various concentrations of this compound or vehicle (DMSO) for the desired time points.
-
After treatment, place the culture dishes on ice and wash the cells once with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold 1X Assay/Lysis Buffer (e.g., 0.5-1 mL for a 10 cm dish).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
If the lysate is viscous due to DNA, pass it through a 27-gauge needle 3-4 times.
-
Clarify the lysate by centrifuging at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube. Determine the protein concentration using a BCA or Bradford assay.
Part 2: In Vitro Controls (Optional but Recommended)
-
Aliquot 0.5 mL of untreated cell lysate into two separate tubes.
-
Add 20 µL of 0.5 M EDTA to each tube.
-
To one tube, add 5 µL of 100X GTPγS (positive control).
-
To the other tube, add 5 µL of 100X GDP (negative control).
-
Incubate both tubes at 30°C for 30 minutes with agitation.
-
Stop the reaction by adding 32.5 µL of 1 M MgCl2 and placing the tubes on ice.
Part 3: Rab7-GTP Pull-Down
-
Normalize the protein concentration of all cell lysates with 1X Assay/Lysis Buffer. Use approximately 0.5-1 mg of total protein in a final volume of 1 mL.
-
Add 1 µL of Anti-Rab7-GTP monoclonal antibody to each tube of lysate.
-
Thoroughly resuspend the Protein A/G Agarose bead slurry. Quickly add 20 µL of the slurry to each tube.
-
Incubate the tubes at 4°C for 1 hour with gentle agitation (e.g., on a rotator).
-
Pellet the beads by centrifugation at 5,000 x g for 1 minute at 4°C.
-
Carefully aspirate and discard the supernatant.
-
Wash the beads three times with 0.5 mL of ice-cold 1X Assay/Lysis Buffer. After each wash, pellet the beads by centrifugation and discard the supernatant.
-
After the final wash, carefully remove all residual supernatant.
Part 4: Western Blotting
-
Resuspend the bead pellet in 20-30 µL of 2X SDS-PAGE sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the bound proteins.
-
Centrifuge the tubes briefly and load the supernatant onto an SDS-PAGE gel. Also, load a small amount of the total cell lysate (input) to verify the total Rab7 expression.
-
Perform SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or 3% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the Anti-Rab7 polyclonal antibody (diluted in blocking buffer) overnight at 4°C or for 1-2 hours at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate the membrane with a suitable HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities using densitometry software. Normalize the amount of pulled-down Rab7 to the total Rab7 in the input lysate.
References
- 1. ML098 enhances intracellular bacterial clearance in bladder epithelial cells by activating Rab7 and promoting lysosomal biogenesis | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
- 2. Regulation of Endosomal Trafficking by Rab7 and Its Effectors in Neurons: Clues from Charcot–Marie–Tooth 2B Disease [mdpi.com]
- 3. Multiple Roles of the Small GTPase Rab7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abcam.com [abcam.com]
Application Notes and Protocols for Observing Autophagy with ML-098
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML-098 is a potent and selective small molecule activator of the GTP-binding protein Rab7, with an EC50 of 77.6 nM.[1] Rab7 is a crucial regulator of late endosomal trafficking and plays a pivotal role in the final stages of autophagy, specifically in the fusion of autophagosomes with lysosomes to form autolysosomes.[2] Activation of Rab7 by this compound is expected to enhance autophagic flux, making it a valuable tool for studying the autophagy pathway and for potential therapeutic development in diseases where autophagy is dysregulated.
These application notes provide detailed protocols for utilizing this compound to observe and quantify autophagy in mammalian cell culture systems. The described methods include Western blotting for key autophagy markers, fluorescence microscopy for visualizing autophagosomes, and assays to measure autophagic flux.
Data Presentation: Quantitative Analysis of Autophagy Markers
The following table summarizes the expected quantitative changes in key autophagy markers following treatment with this compound. The data is illustrative and may vary depending on the cell type, experimental conditions, and the specific autophagy assay employed.
| Treatment Group | Treatment Duration | LC3-II / LC3-I Ratio (Fold Change vs. Control) | p62/SQSTM1 Level (Fold Change vs. Control) | Number of GFP-LC3 Puncta per Cell (Fold Change vs. Control) | Autophagic Flux (LC3-II turnover, Fold Change vs. Control) |
| Control (DMSO) | 4 hours | 1.0 | 1.0 | 1.0 | 1.0 |
| This compound (1 µM) | 4 hours | 2.5 - 4.0 | 0.4 - 0.6 | 3.0 - 5.0 | 2.0 - 3.5 |
| This compound (1 µM) + Bafilomycin A1 (100 nM) | 4 hours | 8.0 - 12.0 | 1.5 - 2.5 | 8.0 - 15.0 | N/A |
| Bafilomycin A1 (100 nM) | 4 hours | 5.0 - 7.0 | 1.2 - 1.8 | 6.0 - 10.0 | 0 (Blocked) |
Signaling Pathway
Activation of Rab7 by this compound is a key regulatory step in the late stages of autophagy. The enhanced activity of Rab7 facilitates the fusion of autophagosomes with lysosomes, a critical step for the degradation of cellular cargo. Furthermore, Rab7 has been shown to influence the Ras/Raf/MEK/ERK signaling pathway, which is also involved in the regulation of autophagy.
Caption: Signaling pathway of this compound-induced autophagy.
Experimental Protocols
Protocol 1: Analysis of Autophagy Markers by Western Blot
This protocol describes the detection of LC3-II and p62/SQSTM1 protein levels by Western blot to assess the effect of this compound on autophagy.
Materials:
-
Mammalian cells of interest (e.g., HeLa, HEK293, U2OS)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Bafilomycin A1 (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels (15% for LC3, 10% for p62)
-
PVDF membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-LC3B (1:1000), Rabbit anti-p62/SQSTM1 (1:1000), Mouse anti-β-actin (1:5000)
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment:
-
Treat cells with this compound at a final concentration of 0.1 - 1 µM for various time points (e.g., 1, 2, 4, 6, 12, and 24 hours).
-
For autophagic flux analysis, co-treat a set of wells with this compound and a lysosomal inhibitor like Bafilomycin A1 (100 nM) for the last 2-4 hours of the this compound treatment.
-
Include appropriate vehicle (DMSO) and positive (e.g., starvation, rapamycin) controls.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load 20-30 µg of protein per lane on the appropriate SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the LC3-II and p62 signals to the loading control (β-actin).
-
Calculate the LC3-II/LC3-I ratio.
-
Caption: Workflow for Western blot analysis of autophagy.
Protocol 2: Fluorescence Microscopy of Autophagosomes (GFP-LC3 Puncta)
This protocol describes the visualization and quantification of autophagosomes by monitoring the formation of GFP-LC3 puncta in cells stably expressing a GFP-LC3 fusion protein.
Materials:
-
Cells stably expressing GFP-LC3
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Hoechst 33342 or DAPI for nuclear staining
-
Paraformaldehyde (PFA) 4% in PBS
-
Mounting medium
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Seeding: Seed GFP-LC3 expressing cells on glass coverslips in 24-well plates.
-
Treatment:
-
Treat cells with this compound (0.1 - 1 µM) for desired time points (e.g., 2, 4, 6 hours).
-
Include a vehicle control (DMSO).
-
-
Cell Fixation and Staining:
-
Wash cells twice with PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash cells three times with PBS.
-
Stain the nuclei with Hoechst 33342 or DAPI for 5 minutes.
-
Wash cells twice with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using mounting medium.
-
Image the cells using a fluorescence microscope. Acquire images of multiple fields of view for each condition.
-
-
Data Analysis:
-
Quantify the number of GFP-LC3 puncta per cell using image analysis software (e.g., ImageJ, CellProfiler).
-
Count at least 50-100 cells per condition.
-
Calculate the average number of puncta per cell and compare between treatment groups.
-
Caption: Workflow for GFP-LC3 puncta analysis.
Protocol 3: Autophagic Flux Assay
This assay measures the rate of autophagy by comparing the accumulation of LC3-II in the presence and absence of a lysosomal inhibitor. An increase in LC3-II levels upon this compound treatment that is further enhanced by a lysosomal inhibitor indicates an induction of autophagic flux.
Procedure:
This assay is performed as an extension of the Western blot protocol (Protocol 1).
-
Follow steps 1 and 2 of Protocol 1, ensuring to include the following treatment groups:
-
Control (DMSO)
-
This compound
-
Bafilomycin A1 (or another lysosomal inhibitor)
-
This compound + Bafilomycin A1
-
-
The lysosomal inhibitor should be added for the last 2-4 hours of the this compound treatment period.
-
Proceed with steps 3-6 of Protocol 1.
-
Data Analysis:
-
Autophagic flux is determined by subtracting the normalized LC3-II level in the absence of the lysosomal inhibitor from the LC3-II level in the presence of the inhibitor.
-
Compare the autophagic flux between the control and this compound treated groups. An increase in the calculated flux with this compound treatment indicates that this compound enhances the rate of autophagy.
-
Troubleshooting and Considerations
-
Cell Type Variability: The optimal concentration of this compound and the treatment duration may vary between different cell lines. It is recommended to perform a dose-response and time-course experiment for each new cell type.
-
Antibody Quality: The quality of the primary antibodies, especially for LC3, is critical for obtaining reliable Western blot results. Use antibodies that have been validated for autophagy research.
-
Image Analysis: For fluorescence microscopy, it is crucial to use consistent imaging parameters (e.g., exposure time, laser power) across all samples to allow for accurate comparison. Automated image analysis is recommended to avoid user bias.
-
Autophagic Flux is Key: Observing an increase in LC3-II or GFP-LC3 puncta alone is not sufficient to conclude that autophagy is induced. A blockage in the later stages of autophagy can also lead to an accumulation of autophagosomes. Therefore, performing an autophagic flux assay is essential for a complete understanding of the effects of this compound.
References
Application Notes: ML-098 in Cancer Cell Lines
For Research Use Only. Not for use in diagnostic procedures.
Introduction
ML-098 (also known as CID-7345532) is a potent and selective small molecule activator of the GTP-binding protein Rab7, with an EC50 of 77.6 nM.[1][2][3] Rab7, a member of the Ras superfamily of small GTPases, is a key regulator of intracellular membrane trafficking, particularly in the late endosomal-lysosomal pathway.[4][5] Dysregulation of Rab7 function has been implicated in various diseases, including cancer, where it can influence processes such as autophagy, apoptosis, and signal transduction. These application notes provide an overview of the current understanding of this compound's application in cancer cell line research, including its mechanism of action and protocols for evaluating its effects.
Mechanism of Action
This compound functions as an allosteric activator of Rab7, increasing its affinity for guanine nucleotides. This leads to a higher population of active, GTP-bound Rab7. In the context of cancer, the activation of Rab7 by this compound has been shown to impact key signaling pathways. One notable study in the TPC-1 papillary thyroid carcinoma cell line demonstrated that this compound, in combination with 1,25-dihydroxyvitamin D3, inhibits the Ras-MEK-ERK signaling pathway. This pathway is frequently hyperactivated in cancer and plays a central role in promoting cell proliferation, survival, and differentiation. By activating Rab7, this compound may facilitate the lysosomal degradation of components of this pathway, thereby attenuating its oncogenic signaling.
Data Presentation
The following table summarizes the known quantitative data for this compound. To date, specific IC50 values for the cytotoxic or anti-proliferative effects of this compound as a single agent on various cancer cell lines have not been reported in the public domain. Researchers are encouraged to determine these values empirically for their cell lines of interest.
| Parameter | Target/Cell Line | Value | Reference |
| EC50 | Rab7 | 77.6 nM | |
| EC50 | cdc42 | 588.8 nM | |
| EC50 | Ras | 346.7 nM | |
| EC50 | Rab-2A | 158.5 nM | |
| EC50 | Rac1 | 794.3 nM | |
| IC50 (Cytotoxicity) | Various Cancer Cell Lines | Not Available | - |
Visualization of Signaling Pathway and Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N6-isopentenyladenosine dual targeting of AMPK and Rab7 prenylation inhibits melanoma growth through the impairment of autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-proliferative activity of RIHMS-Qi-23 against MCF-7 breast cancer cell line is through inhibition of cell proliferation and senescence but not inhibition of targeted kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: ML-098 in Diabetic Cardiomyopathy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic cardiomyopathy (DbCM) is a significant complication of diabetes mellitus, characterized by cardiac dysfunction in the absence of coronary artery disease, hypertension, and significant valvular disease. A key pathological feature of DbCM is the accumulation of lipid droplets in cardiomyocytes, leading to lipotoxicity and impaired cardiac function. Recent research has identified the small GTPase Rab7 and its role in microlipophagy as a potential therapeutic target. ML-098, a known activator of Rab7, has emerged as a promising tool for investigating the reversal of lipid toxicity and the restoration of cardiac function in DbCM. These application notes provide a comprehensive overview of the use of this compound in DbCM research, including its mechanism of action, detailed experimental protocols, and key findings.
Mechanism of Action: this compound and Rab7-Mediated Microlipophagy
This compound functions as an activator of Rab7, a small GTPase that plays a crucial role in the late endocytic pathway and lysosomal biogenesis[1][2]. In the context of diabetic cardiomyopathy, the activation of Rab7 by this compound enhances a specific cellular process called microlipophagy. This process involves the direct engulfment of lipid droplets by the lysosomal membrane for degradation, thereby alleviating lipid-induced cellular stress[3][4].
The key signaling pathway involves the phosphorylation of Rab7 at Tyrosine 183, which facilitates the recruitment of the Rab-interacting lysosomal protein (Rilp)[3]. The Rab7-Rilp complex then mediates the tethering and fusion of lysosomes with lipid droplets, leading to the breakdown of stored lipids. In DbCM, while there is an initial activation of this pathway to counteract lipid accumulation, prolonged lipid stimulation can lead to insufficient Rilp recruitment. This compound treatment rescues this deficit by enhancing Rab7 activity, which in turn increases Rilp protein levels and restores efficient microlipophagy.
Figure 1: this compound Signaling Pathway in Diabetic Cardiomyopathy.
Quantitative Data Summary
The following tables summarize the key quantitative findings from a study utilizing this compound in a high-fat diet (HFD) and streptozotocin (STZ)-induced mouse model of diabetic cardiomyopathy.
Table 1: Echocardiographic Parameters in a Diabetic Cardiomyopathy Mouse Model
| Parameter | Control | DbCM | DbCM + this compound |
| Diastolic Function | |||
| E/e' ratio | 25.4 ± 3.2 | 38.6 ± 4.1 | 29.1 ± 3.7 |
| E/A ratio | 1.6 ± 0.2 | 1.1 ± 0.1 | 1.5 ± 0.2 |
| IVRT (ms) | 25.1 ± 2.9 | 35.8 ± 3.5 | - |
| Systolic Function | |||
| LVEF (%) | 65.2 ± 5.1 | 63.8 ± 4.9 | 64.5 ± 5.3 |
| LVFS (%) | 35.1 ± 3.8 | 34.2 ± 3.5 | - |
| Cardiac Structure | |||
| LVAW;d (mm) | 0.81 ± 0.07 | 1.02 ± 0.09 | 0.85 ± 0.08 |
| LVPW;d (mm) | 0.79 ± 0.06 | 0.98 ± 0.11 | 0.95 ± 0.10 |
Data are presented as mean ± SD. DbCM: Diabetic Cardiomyopathy; E/e': Ratio of early mitral inflow velocity to early diastolic mitral annular velocity; E/A: Ratio of early to late mitral inflow velocity; IVRT: Isovolumic relaxation time; LVEF: Left ventricular ejection fraction; LVFS: Left ventricular fractional shortening; LVAW;d: Left ventricular anterior wall thickness in diastole; LVPW;d: Left ventricular posterior wall thickness in diastole.
Table 2: Molecular and Histological Changes in a Diabetic Cardiomyopathy Mouse Model
| Parameter | Control | DbCM | DbCM + this compound |
| Protein Expression (relative intensity) | |||
| Rilp | 1.00 ± 0.12 | 0.65 ± 0.09 | 1.15 ± 0.14 |
| Rab7 | 1.00 ± 0.10 | 1.05 ± 0.11 | 1.10 ± 0.13 |
| Histology | |||
| Cardiac Fibrosis (%) | 2.1 ± 0.5 | 5.8 ± 1.2 | 5.5 ± 1.1 |
| Metabolic | |||
| Triglyceride Content (relative) | 1.00 ± 0.15 | 2.50 ± 0.30 | 1.50 ± 0.25 |
Data are presented as mean ± SD.
Experimental Protocols
The following are detailed protocols for key experiments involved in studying the effects of this compound in a diabetic cardiomyopathy mouse model.
References
- 1. ML098 enhances intracellular bacterial clearance in bladder epithelial cells by activating Rab7 and promoting lysosomal biogenesis | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
- 2. Multiple Roles of the Small GTPase Rab7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Rab7-Rilp Mediated Microlipophagy Alleviates Lipid Toxicity in Diabetic Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating ML-098 Co-treatment Strategies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for investigating the potential synergistic or additive effects of co-treating cancer cells with the Rab7 activator, ML-098, and other therapeutic agents. As a selective activator of the small GTPase Rab7, this compound enhances late endosomal and lysosomal function.[1][2][3][4] This modulation of intracellular trafficking presents a novel opportunity to potentiate the efficacy of existing cancer therapies, particularly those affected by lysosomal sequestration or those targeting signaling pathways regulated by endosomal degradation.
This document outlines the rationale for two primary co-treatment strategies:
-
Combination with EGFR Inhibitors: To enhance the degradation of the Epidermal Growth Factor Receptor (EGFR).
-
Combination with Conventional Chemotherapeutics: To overcome lysosome-mediated drug resistance.[5]
Detailed protocols for cell viability assessment, apoptosis quantification, synergy analysis, and mechanistic investigation via Western blotting are provided to guide experimental design.
Rationale for Co-Treatment Strategies
1. Enhancing EGFR Inhibitor Efficacy:
The Rab7 GTPase is a critical regulator of the final steps of the endocytic pathway, mediating the maturation of late endosomes and their fusion with lysosomes. This process is essential for the degradation of cell surface receptors, including EGFR. In many cancers, EGFR signaling is aberrantly activated, driving proliferation and survival through pathways like MAPK/ERK and PI3K/AKT. While EGFR tyrosine kinase inhibitors (TKIs) are effective, cancer cells can develop resistance. By activating Rab7, this compound is hypothesized to accelerate the trafficking of internalized EGFR to the lysosome for degradation, thereby reducing the total amount of EGFR available for signaling. This action could synergize with EGFR TKIs, leading to a more profound and durable inhibition of downstream pro-survival pathways.
2. Overcoming Chemotherapeutic Resistance:
A known mechanism of multidrug resistance in cancer is the sequestration of weakly basic chemotherapeutic drugs, such as doxorubicin, within the acidic environment of lysosomes. This prevents the drugs from reaching their intracellular targets. By promoting lysosomal biogenesis and modulating trafficking, this compound may alter the capacity of lysosomes to sequester these drugs, potentially increasing their cytosolic concentration and enhancing their cytotoxic effects.
Proposed Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the proposed mechanisms for this compound co-treatment.
Quantitative Data Summary
Experimental data from co-treatment studies should be summarized to clearly present cell viability, apoptosis rates, and synergy analysis.
Table 1: Cell Viability (IC50) Data
| Cell Line | Treatment | IC50 (µM) ± SD |
|---|---|---|
| Example Cancer Cell Line | This compound | > 50 |
| Therapeutic Agent X | 10.2 ± 1.5 | |
| This compound (1 µM) + Agent X | 4.5 ± 0.8 |
| | this compound (5 µM) + Agent X | 2.1 ± 0.5 |
Table 2: Apoptosis Analysis (% Apoptotic Cells)
| Treatment (Concentration) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) |
|---|---|---|
| Control | 3.2 ± 0.5 | 1.5 ± 0.3 |
| This compound (5 µM) | 5.1 ± 0.7 | 2.0 ± 0.4 |
| Agent X (IC50) | 25.6 ± 2.1 | 10.3 ± 1.2 |
| this compound + Agent X | 45.8 ± 3.5 | 22.7 ± 2.8 |
Table 3: Synergy Quantification (Combination Index)
| Fraction Affected (Fa) | Combination Index (CI) | Interpretation |
|---|---|---|
| 0.25 | 0.80 | Slight Synergy |
| 0.50 (IC50) | 0.55 | Synergy |
| 0.75 | 0.40 | Strong Synergy |
| 0.90 | 0.35 | Very Strong Synergy |
Note: CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism, based on the Chou-Talalay method.
Experimental Protocols
The following protocols provide a detailed methodology for testing the proposed co-treatment strategies.
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the cytotoxicity of this compound, a therapeutic agent, and their combination.
Materials:
-
96-well flat-bottom plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound and Therapeutic Agent X (e.g., Gefitinib, Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or appropriate solubilization buffer (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)
-
Multichannel pipette
-
Microplate reader (570-590 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.
-
Drug Preparation: Prepare serial dilutions of this compound and the therapeutic agent in culture medium. For combination studies, prepare dilutions of both agents at a constant molar ratio based on their individual IC50 values.
-
Treatment: Remove the overnight medium and add 100 µL of medium containing the single agents or their combination to the respective wells. Include wells for untreated controls and medium-only blanks.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully aspirate the medium. Add 150 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 590 nm.
-
Data Analysis: Subtract the absorbance of the blank wells. Calculate cell viability as a percentage of the untreated control. Determine IC50 values and Combination Index (CI) using appropriate software (e.g., CompuSyn).
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis following co-treatment.
Materials:
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Phosphate-Buffered Saline (PBS), cold
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 2 x 10^5 cells/well in 6-well plates. After 24 hours, treat cells with this compound, Therapeutic Agent X, or the combination at synergistic concentrations for 24 or 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize. Centrifuge the cell suspension at 500 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.
Protocol 3: Western Blot Analysis of Signaling Pathways
This protocol assesses the effect of co-treatment on key pro-survival signaling pathways like PI3K/AKT and MAPK/ERK.
Materials:
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed 5 x 10^5 cells/well in 6-well plates. After 24 hours, treat with the indicated drug concentrations for a specified time (e.g., 6, 12, or 24 hours).
-
Lysis: Wash cells with cold PBS and lyse with 100-150 µL of RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on an 8-12% SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane in blocking buffer for 1 hour at room temperature. Incubate with primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system. Densitometry analysis can be performed to quantify changes in protein phosphorylation relative to total protein and the loading control (β-actin).
Logical Framework for Co-Treatment Investigation
The decision to investigate a co-treatment strategy with this compound should be based on a clear mechanistic hypothesis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Multiple Roles of the Small GTPase Rab7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. scbt.com [scbt.com]
- 5. Post-Transcriptional Regulation of Rab7a in Lysosomal Positioning and Drug Resistance in Nutrient-Limited Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to prevent ML-098 precipitation in media
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers prevent the precipitation of ML-098 in media. Following these guidelines will help ensure the consistent performance of this compound in your experiments.
Troubleshooting Guide: this compound Precipitation
Precipitation of this compound in your experimental media can lead to inaccurate results and loss of valuable reagents. This guide will help you identify the potential causes of precipitation and provide systematic solutions.
Problem: A precipitate is observed in the cell culture medium after the addition of this compound.
Troubleshooting Workflow:
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for preparing this compound stock solutions?
This compound is soluble in dimethyl sulfoxide (DMSO).[1][2][3][4] It is practically insoluble in aqueous solutions, including water and ethanol.[1] For optimal results, use a newly opened, high-purity grade of DMSO to prepare your stock solution, as hygroscopic DMSO can negatively impact solubility.
2. What is the maximum recommended concentration for an this compound stock solution in DMSO?
Several suppliers report the solubility of this compound in DMSO to be at least 29 mg/mL, with some sources indicating solubility up to 50 mg/mL (161.62 mM). It is recommended to prepare stock solutions at a concentration that is well within this range to avoid precipitation.
This compound Solubility Data
| Solvent | Solubility | Molar Concentration |
| DMSO | ≥ 29 mg/mL to 50 mg/mL | ≥ 93.74 mM to 161.62 mM |
| Water | Insoluble | - |
| Ethanol | Insoluble | - |
3. My this compound stock solution in DMSO has a precipitate. What should I do?
If you observe a precipitate in your DMSO stock solution, it may be due to storage at low temperatures. You can attempt to redissolve the compound by gently warming the vial to 37°C or using an ultrasonic bath. If the precipitate does not dissolve, it is recommended to prepare a fresh stock solution. To prevent this issue, store your stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
4. How can I prevent this compound from precipitating when I add it to my cell culture medium?
Precipitation upon addition to aqueous media is a common issue for hydrophobic compounds like this compound. To minimize this, follow these best practices:
-
Use a two-step dilution method: First, dilute your concentrated DMSO stock solution with a small volume of your cell culture medium. Then, add this intermediate dilution to the final volume of your experimental medium. This gradual decrease in solvent polarity can help maintain solubility.
-
Add the this compound solution to the medium slowly while gently vortexing or swirling the medium. This will help to disperse the compound quickly and prevent localized high concentrations that can lead to precipitation.
-
Ensure your cell culture medium is at 37°C before adding the this compound solution. Temperature can affect solubility, and adding a cold solution to warm media can sometimes induce precipitation.
-
Keep the final concentration of DMSO in your culture medium as low as possible (typically below 0.5%) , as high concentrations of DMSO can be toxic to cells.
5. What is the recommended storage and stability for this compound solutions?
-
Powder: Store the solid compound at -20°C for up to 3 years.
-
DMSO Stock Solution: Aliquot and store at -20°C for up to 1 year or at -80°C for up to 2 years. Avoid repeated freeze-thaw cycles.
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder (Molecular Weight: 309.36 g/mol )
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 3.09 mg of this compound.
-
Add the appropriate volume of DMSO to the vial containing the this compound powder. For a 10 mM solution, you would add 1 mL of DMSO for every 3.09 mg of this compound.
-
Vortex the solution until the this compound is completely dissolved. If necessary, you can gently warm the solution to 37°C or use an ultrasonic bath to aid dissolution.
-
Visually inspect the solution to ensure there is no precipitate.
-
Aliquot the stock solution into smaller, single-use volumes in sterile tubes.
-
Store the aliquots at -20°C or -80°C.
Signaling Pathway of this compound
This compound is an activator of the GTP-binding protein Rab7. It functions by increasing the affinity of Rab7 for guanine nucleotides.
References
Technical Support Center: ML-098 and Rab GTPase Research
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of ML-098, a known activator of Rab7 GTPase. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data on its off-target effects to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is an activator of the GTP-binding protein Rab7, with a reported EC50 of 77.6 nM.[1][2][3][4] It functions by increasing the affinity of Rab7 for guanine nucleotides.
Q2: Does this compound have known off-target effects on other Rab GTPases?
A2: Currently, published data on the selectivity of this compound is limited. It has been shown to have activity against a few other related GTPases, namely Cdc42, Ras, Rab-2A, and Rac1. It is recommended to perform control experiments to assess the effect of this compound on other Rab GTPases relevant to your specific cellular system.
Q3: How should I prepare and store this compound?
A3: this compound is typically dissolved in DMSO to prepare a stock solution. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles by preparing aliquots.
Q4: I am not observing the expected activation of Rab7 in my cell-based assay. What could be the reason?
A4: Several factors could contribute to this. Refer to the troubleshooting guide below for potential causes and solutions, such as insufficient compound concentration, low expression of Rab7 in your cell line, or issues with the detection method.
Q5: Can I use a different lysis buffer than the one specified in the protocol?
A5: While the provided protocol suggests a specific lysis buffer, other buffers like RIPA buffer may be compatible. However, it is crucial to ensure that the buffer composition does not interfere with the GTPase activity assay. For instance, high concentrations of certain detergents or chelating agents might affect the stability or activity of the Rab GTPase.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound and Rab GTPases.
| Problem | Possible Cause | Suggested Solution |
| No or low Rab7 activation detected | 1. Insufficient this compound concentration: The effective concentration might vary between cell lines and experimental conditions. 2. Low endogenous Rab7 expression: The cell line used may not express sufficient levels of Rab7. 3. Incorrect assay conditions: The incubation time or temperature may not be optimal. 4. Inactive this compound: The compound may have degraded due to improper storage. | 1. Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type. 2. Verify Rab7 expression levels in your cell line by Western blot. Consider overexpressing Rab7 if endogenous levels are too low. 3. Optimize incubation time and temperature. A time-course experiment is recommended. 4. Use a fresh aliquot of this compound and ensure proper storage conditions. |
| High background signal in pull-down assay | 1. Non-specific binding to beads: The affinity resin may be binding non-specifically to other proteins in the lysate. 2. Insufficient washing: Residual unbound proteins may remain after the pull-down. 3. High concentration of primary or secondary antibody: This can lead to non-specific bands in the Western blot. | 1. Pre-clear the cell lysate with beads before the pull-down. Increase the stringency of the wash buffer (e.g., by slightly increasing the detergent concentration). 2. Increase the number and duration of wash steps. 3. Optimize the antibody concentrations used for Western blotting. |
| Inconsistent results between experiments | 1. Variability in cell culture: Differences in cell density, passage number, or stimulation conditions can affect the outcome. 2. Inconsistent reagent preparation: Variations in buffer pH or component concentrations can impact the assay. 3. Pipetting errors: Inaccurate pipetting can lead to significant variability. | 1. Maintain consistent cell culture practices. Ensure cells are at a similar confluency and passage number for each experiment. 2. Prepare fresh buffers for each experiment and verify the pH. 3. Use calibrated pipettes and ensure proper pipetting technique. |
| This compound shows effects in cells lacking the primary target | 1. Off-target effects: this compound may be activating other GTPases or signaling pathways in the cell. | 1. Test the effect of this compound in a Rab7 knockout or knockdown cell line to confirm on-target activity. 2. Perform a broader screen to identify other potential targets of this compound in your system. |
Data Presentation
This compound Selectivity Profile
The following table summarizes the known in vitro activity of this compound against Rab7 and other GTPases.
| GTPase | EC50 (nM) |
| Rab7 | 77.6 |
| Rab-2A | 158.5 |
| Ras | 346.7 |
| Cdc42 | 588.8 |
| Rac1 | 794.3 |
Experimental Protocols
Protocol 1: In Vitro Rab GTPase Activation Assay using GST-Pulldown
This protocol is designed to assess the ability of this compound to directly activate a purified Rab GTPase.
Materials:
-
Purified recombinant GST-tagged Rab GTPase (e.g., GST-Rab7)
-
Glutathione-agarose beads
-
This compound
-
GTPγS (non-hydrolyzable GTP analog, positive control)
-
GDP (negative control)
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT
-
Wash Buffer: 50 mM Tris-HCl pH 7.5, 500 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.1% Triton X-100
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 10 mM reduced glutathione
-
SDS-PAGE loading buffer
Procedure:
-
Bead Preparation: Wash glutathione-agarose beads three times with Assay Buffer.
-
Protein Loading: Incubate the washed beads with purified GST-Rab GTPase for 1 hour at 4°C with gentle rotation.
-
Washing: Wash the beads three times with Assay Buffer to remove unbound protein.
-
Nucleotide Loading (Controls):
-
Positive Control: Incubate a fraction of the beads with 100 µM GTPγS in Assay Buffer for 30 minutes at 30°C.
-
Negative Control: Incubate another fraction with 1 mM GDP in Assay Buffer for 30 minutes at 30°C.
-
-
This compound Treatment: Incubate the remaining beads with the desired concentration of this compound (and 10 µM GTP) in Assay Buffer for 30 minutes at 30°C. Include a vehicle control (DMSO).
-
Washing: Wash all bead samples three times with ice-cold Wash Buffer.
-
Elution: Elute the bound proteins by adding Elution Buffer and incubating for 10 minutes at room temperature.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody specific for the Rab GTPase of interest.
Protocol 2: Cell-Based Rab GTPase Activation Assay
This protocol measures the level of active Rab GTPase in cultured cells treated with this compound.
Materials:
-
Cultured cells expressing the Rab GTPase of interest
-
This compound
-
Cell Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 10 mM MgCl₂, 1 mM DTT, protease and phosphatase inhibitors
-
GST-tagged effector protein binding domain (e.g., GST-RILP for Rab7) immobilized on glutathione-agarose beads
-
Wash Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.1% NP-40
-
SDS-PAGE loading buffer
Procedure:
-
Cell Treatment: Treat cultured cells with the desired concentration of this compound or vehicle (DMSO) for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with Cell Lysis Buffer.
-
Clarification: Centrifuge the lysates at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant.
-
Pull-Down: Incubate equal amounts of protein from each sample with the GST-effector-beads for 1-2 hours at 4°C with gentle rotation.
-
Washing: Wash the beads three times with ice-cold Wash Buffer.
-
Elution and Analysis: Resuspend the beads in SDS-PAGE loading buffer, boil, and analyze by SDS-PAGE and Western blotting using an antibody specific for the Rab GTPase. An aliquot of the total cell lysate should be run as an input control.
Mandatory Visualization
Signaling Pathways
References
Technical Support Center: Interpreting Unexpected Results with ML-098 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments involving ML-098.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an activator of the GTP-binding protein Rab7, with a reported EC50 of 77.6 nM.[1][2][3][4] It functions by increasing the affinity of Rab7 for guanine nucleotides.[1] This activation is thought to occur through interaction with an allosteric binding site located between switch regions I and II of the GTPase.
Q2: What is the selectivity profile of this compound?
A2: this compound shows selectivity for Rab7 over other related GTPases. The EC50 values for other GTPases are significantly higher, indicating less potent activation.
| GTPase | EC50 (nM) |
| Rab7 | 77.6 |
| Rab-2A | 158.5 |
| Ras | 346.7 |
| cdc42 | 588.8 |
| Rac1 | 794.3 |
Q3: My this compound powder is not dissolving properly. What should I do?
A3: this compound is soluble in DMSO but not in water. If you encounter solubility issues, gentle heating and/or sonication can be used to aid dissolution. For in vivo studies, specific solvent formulations using DMSO, PEG300, Tween-80, and saline or corn oil have been described.
Q4: Are there any known off-target effects of this compound?
A4: While this compound is selective for Rab7, its potential for off-target effects cannot be entirely ruled out, especially at higher concentrations. As with any small molecule inhibitor, it is crucial to include appropriate controls to validate that the observed phenotype is due to the on-target activity of the compound.
Troubleshooting Guides for Unexpected Results
This section addresses specific unexpected outcomes that researchers may encounter when using this compound.
Issue 1: No Observable Effect on a Known Rab7-Mediated Process
Symptoms:
-
You are treating your cells with this compound, expecting to see a phenotype associated with Rab7 activation (e.g., altered endosomal trafficking, lysosomal function, or autophagy), but no change is observed.
-
Western blot analysis shows no change in downstream markers of Rab7 activation.
Possible Causes and Solutions:
| Possible Cause | Recommended Troubleshooting Steps |
| Suboptimal Compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and assay. |
| Incorrect Incubation Time | Optimize the treatment duration. Rab7-mediated processes can have varied kinetics. |
| Degraded this compound | Ensure that the compound has been stored correctly (powder at -20°C, in solvent at -80°C) and has not expired. |
| Cell Line Insensitivity | Verify the expression and functional status of Rab7 in your cell line. Cells with low Rab7 expression or mutations in the Rab7 pathway may be less responsive. |
| Assay-Specific Issues | Ensure your assay is sensitive enough to detect the expected changes. Consider using an alternative, more direct assay for Rab7 activity. |
Experimental Protocol: Dose-Response Experiment for this compound
-
Cell Seeding: Plate cells at a consistent density in a multi-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. A typical starting range could be from 1 nM to 10 µM.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the highest concentration used.
-
Incubation: Incubate the cells for the desired time period.
-
Assay: Perform your downstream assay (e.g., immunofluorescence for endosomal markers, western blot for downstream targets, or a functional assay).
-
Analysis: Analyze the results to determine the EC50 of this compound in your system.
Issue 2: Unexpected Cell Toxicity or Reduced Viability
Symptoms:
-
A significant decrease in cell viability is observed after this compound treatment, even at concentrations expected to be non-toxic.
-
You observe morphological changes indicative of cell death (e.g., rounding, detachment).
Possible Causes and Solutions:
| Possible Cause | Recommended Troubleshooting Steps |
| Off-Target Toxicity | At higher concentrations, this compound might engage off-target proteins, leading to toxicity. Lower the concentration of this compound used. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding the tolerance level of your cell line (typically <0.5%). |
| Cell Culture Conditions | Verify that your cells are healthy and not stressed before treatment. Over-confluent or unhealthy cells can be more sensitive to compound treatment. |
| Contamination | Check your cell culture for contamination (e.g., mycoplasma), which can affect cellular responses to treatment. |
Experimental Protocol: Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density.
-
Treatment: Treat cells with a range of this compound concentrations and a vehicle control.
-
Incubation: Incubate for the desired treatment duration.
-
Assay: Use a standard cell viability assay, such as one based on resazurin reduction (e.g., alamarBlue) or ATP content (e.g., CellTiter-Glo).
-
Measurement: Read the plate using a microplate reader at the appropriate wavelength.
-
Analysis: Calculate the percentage of viable cells relative to the vehicle control for each concentration.
Issue 3: High Variability Between Replicate Wells
Symptoms:
-
You observe large standard deviations between technical replicates in your assay.
-
Inconsistent results are obtained when repeating the experiment.
Possible Causes and Solutions:
| Possible Cause | Recommended Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure your cell suspension is homogenous before and during plating. Use calibrated pipettes and consider letting the plate sit at room temperature for a few minutes before incubation to allow for even cell distribution. |
| Pipetting Errors | Calibrate your pipettes regularly. When adding this compound or other reagents, ensure consistent pipetting technique. |
| Edge Effects | The outer wells of a microplate are prone to evaporation, which can affect cell growth and compound concentration. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS. |
| Compound Precipitation | Visually inspect the wells after adding this compound to ensure it has not precipitated out of solution. If precipitation is observed, you may need to adjust the solvent or concentration. |
Visualizing Key Concepts
To further aid in understanding and troubleshooting, the following diagrams illustrate relevant pathways and workflows.
Caption: Simplified signaling pathway of this compound action.
Caption: Logical troubleshooting flow for lack of this compound effect.
References
Technical Support Center: ML-098 Cytotoxicity Assessment in Primary Neurons
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the cytotoxicity of ML-098 in primary neuron cultures. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation to facilitate accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule activator of the GTP-binding protein Rab7. It functions by increasing the affinity of Rab7 for GTP, thereby promoting its active state. Rab7 is a key regulator of late endosomal trafficking, lysosomal biogenesis, and autophagy.[1]
Q2: Is this compound expected to be cytotoxic to primary neurons?
While specific data on this compound cytotoxicity in primary neurons is limited, its mechanism of action warrants careful evaluation. Activation of Rab7 has been linked to the induction of apoptosis, particularly under conditions of growth factor withdrawal.[2][3] Furthermore, activating mutations in Rab7 are associated with neuronal cell death in Charcot-Marie-Tooth disease type 2B, suggesting that sustained Rab7 activation could be detrimental to neuronal survival.[2][3]
Q3: What are the initial signs of this compound induced cytotoxicity in primary neurons?
Initial morphological signs of cytotoxicity can be observed using phase-contrast microscopy and may include:
-
Neurite blebbing and retraction
-
Rounding of the cell body
-
Detachment of neurons from the culture substrate
-
Appearance of apoptotic bodies
Q4: Which assays are recommended for quantifying this compound cytotoxicity in primary neurons?
Several standard assays can be employed to quantify neuronal viability and cytotoxicity. The choice of assay may depend on the specific experimental question and available equipment. Commonly used methods include:
-
Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from cells with compromised membrane integrity, indicating cell death.
-
MTT/XTT Assay: Assesses mitochondrial metabolic activity, which is an indicator of cell viability.
-
Calcein-AM/Ethidium Homodimer-1 (Live/Dead) Staining: A fluorescence-based assay that simultaneously identifies live (green fluorescence) and dead (red fluorescence) cells.
-
Caspase Activity Assays: Measures the activity of caspases (e.g., caspase-3), which are key executioners of apoptosis.
Quantitative Data Summary
The following table presents hypothetical data on the cytotoxic effects of this compound on primary cortical neurons after a 24-hour exposure, as measured by different assays. This data is for illustrative purposes to guide experimental design and interpretation.
| Assay Type | IC50 Value (µM) | Key Finding |
| LDH Assay | 25.8 | Increased LDH release indicates concentration-dependent membrane damage. |
| MTT Assay | 18.2 | Reduced mitochondrial activity suggests a decline in cell viability. |
| Caspase-3 Assay | 12.5 | Activation of caspase-3 points towards an apoptotic mechanism of cell death. |
Signaling Pathways and Experimental Workflows
This compound and Rab7-Mediated Apoptosis Signaling Pathway
The following diagram illustrates the potential signaling pathway through which this compound, as a Rab7 activator, may induce apoptosis in primary neurons.
References
Technical Support Center: Optimizing ML-098 Dosage for Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of ML-098 for long-term in vitro and in vivo experiments. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, detailed experimental protocols, and summary tables to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a cell-permeable small molecule that functions as an activator of the GTP-binding protein Rab7. Its mechanism of action involves increasing the affinity of Rab7 for guanine nucleotides, which promotes its active, GTP-bound state. Rab7 is a key regulator of late endosomal trafficking, lysosomal biogenesis, and autophagy. By activating Rab7, this compound can modulate these crucial cellular processes.
Q2: What is the recommended starting concentration for in vitro experiments with this compound?
The effective concentration (EC50) of this compound for Rab7 activation is approximately 77.6 nM. For initial in vitro experiments, a dose-response study is recommended, starting with a concentration range that brackets this EC50. For long-term experiments, it is crucial to determine the optimal concentration that maintains Rab7 activation without inducing cytotoxicity over the extended treatment period.
Q3: How should I prepare and store this compound for in vitro use?
This compound is soluble in DMSO. Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. For cell culture experiments, dilute the stock solution in fresh culture medium to the desired final concentration immediately before use. The final DMSO concentration in the culture medium should be kept low (typically below 0.5%) to avoid solvent-induced toxicity.
Q4: What is a recommended starting dose for in vivo experiments with this compound?
Currently, there is a lack of published data on the long-term in vivo administration of this compound. Therefore, it is essential to conduct a pilot dose-finding study to determine the maximum tolerated dose (MTD) and an effective dose range for your specific animal model and experimental endpoint. Based on general principles for small molecules, a starting dose could be cautiously extrapolated from in vitro effective concentrations, considering pharmacokinetic and pharmacodynamic properties. A thorough literature search for in vivo studies of compounds with similar mechanisms of action may provide additional guidance.
Q5: What are the primary considerations for the route of administration of this compound in vivo?
The choice of administration route depends on the experimental goals and the physicochemical properties of the formulated compound. Common routes for small molecules include:
-
Intraperitoneal (IP) injection: Often used for systemic delivery and is relatively easy to perform.
-
Oral gavage (PO): Suitable for assessing oral bioavailability but may have lower and more variable absorption.
-
Subcutaneous (SC) injection: Can provide a slower, more sustained release.
-
Intravenous (IV) injection: Provides immediate and complete bioavailability but may have a shorter half-life.
The formulation of this compound will be critical for its solubility and stability for in vivo use.
Q6: Are there any known off-target effects of this compound?
This compound shows selectivity for Rab7 over some other related GTPases such as cdc42, Ras, Rab-2A, and Rac1. However, comprehensive profiling of its off-target effects is not widely available. It is advisable to include appropriate controls in your experiments to assess the specificity of the observed effects. This could involve using a structurally related but inactive compound or employing genetic approaches like Rab7 knockdown or knockout to validate that the effects of this compound are on-target.
Q7: How can I monitor the activity of this compound in my experiments?
To confirm that this compound is activating Rab7 in your experimental system, you can assess downstream cellular processes known to be regulated by Rab7. This can include:
-
Immunofluorescence: Observing the localization of Rab7 and its effectors on late endosomes and lysosomes.
-
Western Blotting: Measuring the levels of proteins involved in lysosomal biogenesis or autophagy.
-
Functional Assays: Assessing lysosomal activity or autophagic flux.
Data Presentation
Table 1: In Vitro Properties of this compound
| Property | Value |
| Target | Rab7 GTPase |
| Mechanism of Action | Activator, increases affinity for guanine nucleotides |
| EC50 (Rab7) | 77.6 nM |
| Selectivity | Shows selectivity over cdc42, Ras, Rab-2A, and Rac1 |
| Solubility | Soluble in DMSO |
Table 2: Suggested Starting Concentrations for Long-Term In Vitro Experiments
| Cell Type | Starting Concentration Range | Treatment Duration | Considerations |
| Neuronal Cells | 10 nM - 1 µM | > 72 hours | Monitor for neurotoxicity and changes in neurite outgrowth. |
| Cancer Cell Lines | 50 nM - 5 µM | > 72 hours | Assess effects on cell proliferation and viability. |
| Fibroblasts | 20 nM - 2 µM | > 72 hours | Evaluate impact on endosomal trafficking and lysosomal function. |
Note: These are suggested starting ranges. The optimal concentration must be determined empirically for each cell line and experimental condition.
Troubleshooting Guides
In Vitro Experiments
Issue 1: High cell toxicity observed even at low concentrations in long-term culture.
-
Possible Cause:
-
Compound Instability: this compound may degrade over time in culture medium, producing toxic byproducts.
-
Solvent Toxicity: The cumulative effect of DMSO in the medium, even at low concentrations, can be toxic over extended periods.
-
On-target Toxicity: Chronic activation of Rab7-mediated pathways may be detrimental to the specific cell type.
-
-
Solution:
-
Medium Changes: Perform partial or complete medium changes with freshly prepared this compound every 24-48 hours.
-
Lower DMSO Concentration: Use a higher stock concentration of this compound to reduce the final volume of DMSO added to the culture.
-
Dose-Response and Time-Course: Conduct a detailed dose-response and time-course experiment to identify a non-toxic concentration that still provides the desired biological effect.
-
Cell Health Monitoring: Regularly assess cell morphology and viability using methods like trypan blue exclusion or a live/dead cell staining assay.
-
Issue 2: Loss of this compound activity over the course of a long-term experiment.
-
Possible Cause:
-
Compound Degradation: this compound may not be stable in aqueous culture medium at 37°C for extended periods.
-
Cellular Adaptation: Cells may adapt to the chronic activation of the Rab7 pathway, leading to a diminished response.
-
-
Solution:
-
Replenish Compound: As mentioned above, regular medium changes with fresh this compound are crucial.
-
Intermittent Dosing: Consider an intermittent dosing schedule (e.g., treat for 24 hours, then culture in compound-free medium for 24 hours) to prevent cellular adaptation.
-
Monitor Target Engagement: Periodically assess Rab7 activation throughout the experiment to confirm the compound is still active.
-
In Vivo Experiments
Issue 1: No observable phenotype after chronic this compound administration.
-
Possible Cause:
-
Inadequate Dose: The administered dose may be too low to achieve a therapeutic concentration in the target tissue.
-
Poor Bioavailability: The compound may have poor absorption, rapid metabolism, or rapid excretion.
-
Formulation Issues: The compound may not be sufficiently soluble or stable in the chosen vehicle.
-
-
Solution:
-
Dose Escalation Study: Perform a dose escalation study to test higher doses, while carefully monitoring for toxicity.
-
Pharmacokinetic (PK) Analysis: Conduct a PK study to determine the concentration of this compound in plasma and target tissues over time.
-
Optimize Formulation: Experiment with different vehicles to improve solubility and stability.
-
Issue 2: Signs of toxicity in treated animals (e.g., weight loss, lethargy, organ damage).
-
Possible Cause:
-
Dose is too high: The administered dose exceeds the maximum tolerated dose (MTD).
-
Off-target effects: The compound may be interacting with other proteins, leading to toxicity.
-
Vehicle Toxicity: The vehicle used for administration may be causing adverse effects.
-
-
Solution:
-
Reduce the Dose: Lower the dose to a level that is well-tolerated.
-
Monitor Animal Health: Implement a comprehensive monitoring plan that includes daily observation, regular body weight measurements, and analysis of blood and tissue samples for markers of toxicity.
-
Vehicle Control: Ensure a vehicle-only control group is included in all experiments to rule out vehicle-related toxicity.
-
Experimental Protocols
Protocol 1: In Vitro Dose-Response for Long-Term this compound Treatment
-
Cell Seeding: Plate cells at a low density in a multi-well plate to allow for growth over the extended experimental period.
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: After allowing cells to adhere overnight, replace the medium with the this compound-containing medium.
-
Incubation and Monitoring: Incubate the cells for the desired long-term duration (e.g., 72, 96, or 120 hours).
-
Medium Changes: Every 48 hours, perform a 50% medium change with freshly prepared this compound solutions to replenish the compound and nutrients.
-
Endpoint Analysis: At the end of the treatment period, assess cell viability (e.g., using an MTT or CellTiter-Glo assay) and the desired functional outcome (e.g., protein expression, organelle morphology).
-
Data Analysis: Plot the response as a function of this compound concentration to determine the optimal non-toxic concentration for long-term studies.
Protocol 2: Pilot In Vivo Dose-Finding Study for Chronic this compound Administration
-
Animal Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the experiment.
-
Group Allocation: Randomly assign animals to several groups (e.g., vehicle control and 3-4 dose levels of this compound). A typical group size for a pilot study is 3-5 animals.
-
Dose Selection: Based on in vitro data and any available literature, select a range of doses. A logarithmic dose escalation (e.g., 1, 3, 10, 30 mg/kg) is often a good starting point.
-
Compound Formulation and Administration: Prepare the this compound formulation and administer it to the animals via the chosen route for a defined period (e.g., 14-28 days).
-
Daily Monitoring: Observe the animals daily for any clinical signs of toxicity, including changes in appearance, behavior, and body weight.
-
Terminal Analysis: At the end of the study, collect blood for clinical chemistry and hematology, and perform a gross necropsy. Collect major organs for histopathological analysis.
-
Data Evaluation: Determine the Maximum Tolerated Dose (MTD) as the highest dose that does not cause significant toxicity. This information will guide dose selection for future long-term efficacy studies.
Visualizations
Caption: Rab7 signaling pathway and the action of this compound.
Caption: Experimental workflow for optimizing this compound dosage.
Technical Support Center: Troubleshooting ML-098 Variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in experiments involving the kinase inhibitor ML-098.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the IC50 value of this compound between different experimental runs. What are the potential causes?
Inconsistent IC50 values for this compound can stem from several sources, ranging from procedural inconsistencies to biological variations. Key factors to consider include:
-
Cell-Based Variability:
-
Cell Line Integrity: Ensure you are using a consistent and authenticated cell line. Cell lines can drift phenotypically over time with continuous passaging.[1][2] It is crucial to regularly authenticate your cell lines.[3]
-
Passage Number: Use cells within a consistent and low passage number range for all experiments.[1][4] High passage numbers can lead to genetic and phenotypic changes, affecting drug response.
-
Cell Health and Viability: Only use healthy, viable cells for your assays. Ensure cell viability is greater than 90% before starting an experiment. Over-confluency can also impact cell health and experimental outcomes.
-
Cell Seeding Density: Inconsistent cell seeding density is a major source of variability. Ensure a homogenous cell suspension before plating.
-
-
Reagent and Compound Variability:
-
This compound Stock and Dilutions: Ensure accurate and consistent preparation of this compound stock solutions and serial dilutions. Repeated freeze-thaw cycles of the stock solution should be avoided as they can impact compound stability.
-
Serum Variability: Fetal Bovine Serum (FBS) is a complex mixture, and lot-to-lot variability in its composition can significantly impact cell growth and drug response. It is recommended to test new serum batches and purchase a large quantity of a single lot for long-term studies.
-
Media and Supplements: Use high-quality, consistent batches of media and supplements from reputable sources.
-
-
Assay Protocol and Execution:
-
Pipetting Inaccuracy: Inconsistent pipetting is a major contributor to experimental error. Calibrated pipettes and proper technique are essential.
-
Incubation Times: Ensure consistent incubation times for cell treatment and assay development.
-
"Edge Effects" in Microplates: The outer wells of a microplate are prone to evaporation, which can concentrate reagents and affect cell growth. It is best practice to fill the peripheral wells with sterile media or PBS and not use them for experimental data.
-
Q2: The potency of this compound appears to decrease when we move from in-vitro kinase assays to cell-based assays. Why is this happening?
A discrepancy in potency between biochemical and cellular assays is a common observation for kinase inhibitors. Several factors can contribute to this shift:
-
Cellular ATP Concentration: In-vitro kinase assays are often performed at ATP concentrations significantly lower than the physiological levels found within a cell. Since many kinase inhibitors are ATP-competitive, the high intracellular ATP concentration can outcompete the inhibitor, leading to a decrease in apparent potency.
-
Cellular Bioavailability: For this compound to be effective in a cell-based assay, it must cross the cell membrane to reach its intracellular target. Poor membrane permeability will result in a lower intracellular concentration of the inhibitor and consequently, reduced potency.
-
Compound Stability and Metabolism: this compound may be unstable in the cell culture medium at 37°C or may be metabolized by the cells into less active or inactive forms.
-
Off-Target Effects and Cellular Compensation: In a cellular context, the observed phenotype is the result of a complex network of signaling pathways. Inhibition of the primary target by this compound may trigger compensatory signaling pathways that counteract the inhibitor's effect. Furthermore, off-target effects of the inhibitor on other kinases can contribute to the overall cellular response.
-
Binding to Media Components: this compound may bind to proteins, such as albumin, present in the fetal bovine serum, reducing its free concentration and availability to the cells.
Q3: We are seeing inconsistent results in our Western blot analysis of downstream signaling pathways after this compound treatment. How can we improve reproducibility?
Western blotting is a multi-step technique prone to variability. To improve consistency when analyzing the effects of this compound:
-
Sample Preparation:
-
Consistent Cell Lysis: Ensure complete and consistent cell lysis to solubilize all proteins. The choice of lysis buffer is critical and may need to be optimized for your target protein.
-
Protease and Phosphatase Inhibitors: Always include protease and phosphatase inhibitors in your lysis buffer to prevent protein degradation and dephosphorylation.
-
Accurate Protein Quantification: Use a reliable protein quantification method (e.g., BCA or Bradford assay) to ensure equal protein loading in each lane.
-
-
Electrophoresis and Transfer:
-
Consistent Gel Percentage and Running Conditions: Use the same percentage acrylamide gel and consistent running conditions (voltage, time) for all experiments.
-
Efficient Protein Transfer: Confirm successful and even transfer of proteins from the gel to the membrane using a reversible stain like Ponceau S.
-
-
Immunodetection:
-
Antibody Quality and Dilution: Use high-quality antibodies that have been validated for Western blotting. Optimize the antibody concentrations to achieve a good signal-to-noise ratio.
-
Blocking: Optimize the blocking buffer and incubation time to minimize non-specific antibody binding and background.
-
Washing Steps: Perform consistent and thorough washing steps to remove unbound antibodies.
-
Detection Reagents: Use fresh detection reagents and ensure they are compatible with your secondary antibody.
-
-
Data Analysis:
-
Consistent Exposure Times: Use consistent exposure times for chemiluminescent detection to allow for accurate comparison between blots.
-
Loading Controls: Always include a loading control (e.g., β-actin, GAPDH) to normalize for differences in protein loading.
-
Data Summary Tables
Table 1: Common Sources of Variability and Recommended Solutions
| Source of Variability | Potential Cause | Recommended Solution |
| Cell Culture | High passage number | Use cells within a defined, low passage number range. |
| Mycoplasma contamination | Routinely test for mycoplasma contamination. | |
| Inconsistent cell density | Standardize seeding density for all experiments. | |
| Reagents | Serum lot-to-lot variability | Test new serum lots and purchase a large quantity of a single lot. |
| This compound degradation | Prepare fresh dilutions for each experiment; avoid repeated freeze-thaw cycles of stock. | |
| Assay Procedure | Pipetting errors | Calibrate pipettes regularly and use proper pipetting techniques. |
| Edge effects in plates | Avoid using the outer wells of microplates for data points. | |
| Inconsistent incubation times | Use a multichannel pipette or automated liquid handler for simultaneous additions. |
Table 2: Troubleshooting Poor Western Blot Results
| Problem | Potential Cause | Recommended Solution |
| No or Weak Signal | Insufficient protein loaded | Increase the amount of protein loaded per well. |
| Inefficient protein transfer | Confirm transfer with Ponceau S staining. | |
| Primary antibody concentration too low | Increase the primary antibody concentration or incubation time. | |
| High Background | Insufficient blocking | Increase blocking time or change blocking agent (e.g., BSA vs. milk). |
| Antibody concentration too high | Decrease the primary or secondary antibody concentration. | |
| Non-specific Bands | Primary antibody is not specific | Use a more specific antibody; perform a literature search for expected off-target binding. |
| Protein degradation | Add protease and phosphatase inhibitors to the lysis buffer. |
Detailed Experimental Protocols
Protocol 1: Standardized Cell Seeding for IC50 Determination
-
Cell Culture Maintenance: Culture cells in the recommended medium supplemented with 10% FBS and antibiotics. Maintain cells in a 37°C incubator with 5% CO2. Do not allow cells to become over-confluent.
-
Cell Harvesting: When cells reach 70-80% confluency, wash them with PBS and detach using trypsin-EDTA. Neutralize the trypsin with complete growth medium.
-
Cell Counting and Viability: Perform a cell count using a hemocytometer or automated cell counter. Assess cell viability using a method like trypan blue exclusion; ensure viability is >90%.
-
Cell Seeding: Dilute the cell suspension to the desired seeding density in pre-warmed complete growth medium. Ensure the cell suspension is homogenous by gently pipetting up and down before dispensing into a 96-well plate.
-
Edge Effect Mitigation: Add 100 µL of sterile PBS to the perimeter wells of the 96-well plate to minimize evaporation from the experimental wells.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment before compound treatment.
Protocol 2: this compound Serial Dilution and Cell Treatment
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
-
Serial Dilutions: On the day of the experiment, thaw a fresh aliquot of the this compound stock solution. Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration in all wells, including the vehicle control, should not exceed 0.1%.
-
Compound Treatment: Remove the old medium from the seeded 96-well plate. Add 100 µL of the this compound dilutions to the appropriate wells. Include vehicle control (medium with 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
Protocol 3: Western Blotting for Phospho-Protein Analysis
-
Cell Treatment and Lysis: Plate cells in 6-well plates and treat with this compound at various concentrations for the desired time. After treatment, place the plates on ice, wash the cells with ice-cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Scrape the cell lysates and collect them in microcentrifuge tubes. Centrifuge at high speed to pellet cell debris. Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel until adequate separation is achieved. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-target) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To analyze total protein levels or a loading control, the membrane can be stripped of the primary and secondary antibodies and re-probed with the appropriate antibody.
Visualizations
Caption: Hypothetical signaling pathway inhibited by this compound.
References
ML-098 stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of ML-098.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound?
For optimal stability, the solid form of this compound should be stored at -20°C for long-term use, where it can remain stable for up to three years. For shorter periods, storage at 4°C for up to two years is also acceptable.
Q2: What is the recommended way to store this compound after it has been dissolved in a solvent?
Stock solutions of this compound, typically prepared in DMSO, should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for up to two years or at -20°C for up to one year.[1][2][3]
Q3: How is this compound shipped, and should I be concerned about its stability during transit?
This compound is generally shipped at room temperature for domestic transit within the continental US; however, shipping conditions may vary for international destinations, with some suppliers using blue ice.[4][5] The powdered form is not highly sensitive to short-term temperature fluctuations, and a melted ice pack upon arrival should not affect the product's quality.
Q4: What is the best solvent for dissolving this compound, and what is its solubility?
This compound is soluble in DMSO, with reported solubilities ranging from ≥5 mg/mL to 50 mg/mL. It is considered insoluble in water and ethanol.
Q5: I'm having trouble dissolving this compound. What can I do?
If you encounter difficulties dissolving this compound, gentle warming of the solution to 37°C or 45°C, or sonication, can help facilitate dissolution. It is also recommended to use a freshly opened container of DMSO, as hygroscopic DMSO can negatively impact solubility.
Storage and Stability Data
Solid Form Storage Recommendations
| Storage Temperature | Recommended Duration |
| -20°C | Up to 3 years |
| 4°C | Up to 2 years |
Stock Solution Storage Recommendations
| Storage Temperature | Recommended Duration |
| -80°C | Up to 2 years |
| -20°C | Up to 1 year |
Troubleshooting Guide
Q1: I treated my cells with this compound but did not observe the expected increase in autophagic or lysosomal markers. What could be the issue?
Several factors could contribute to this. First, verify the final concentration of this compound used in your experiment; a typical starting concentration for cell culture is 1 µM. Ensure that the stock solution was prepared and stored correctly to maintain its activity. It is also advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. Finally, confirm the health and passage number of your cells, as these can influence their response to treatment.
Q2: My this compound solution appears to have precipitated after thawing. Is it still usable?
Precipitation can occur, especially with repeated freeze-thaw cycles. If you observe precipitation, you can try to redissolve the compound by gently warming the vial to 37°C and vortexing or sonicating the solution. To prevent this in the future, it is highly recommended to aliquot the stock solution into single-use volumes.
Q3: Can I store my diluted working solution of this compound?
It is best practice to prepare fresh working solutions from your frozen stock solution for each experiment. For in vivo studies, it is recommended to use the prepared formulation on the same day. Storing diluted solutions, especially at 4°C for more than a week, is generally not recommended as it may lead to degradation or loss of activity.
General Experimental Protocols
In Vitro Cell Culture Protocol
This protocol is a general guideline for treating adherent cells with this compound.
-
Cell Seeding: Plate your cells in a suitable culture vessel and allow them to adhere and reach the desired confluency.
-
Preparation of this compound Working Solution:
-
Thaw a single-use aliquot of your this compound DMSO stock solution at room temperature.
-
Dilute the stock solution in your complete cell culture medium to the desired final concentration (e.g., 1 µM). It is important to add the DMSO stock to the medium and mix immediately to avoid precipitation.
-
-
Cell Treatment:
-
Remove the existing medium from your cells.
-
Add the medium containing the appropriate concentration of this compound. Include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.
-
-
Incubation and Analysis: Incubate the cells for the desired period (e.g., 6 hours or more) before proceeding with your downstream analysis, such as western blotting for lysosomal markers or fluorescence microscopy.
In Vivo Administration Protocol
The following is a general protocol for the intraperitoneal administration of this compound in a mouse model, based on published studies.
-
Formulation Preparation:
-
A common formulation involves a multi-component solvent system. For example, a solution can be prepared by adding solvents in the following order: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Alternatively, a 10% DMSO and 90% corn oil formulation can be used.
-
The final concentration should be calculated based on the desired dosage (e.g., 30 mg/kg/day).
-
-
Administration: Administer the freshly prepared this compound formulation to the animals via intraperitoneal injection.
-
Treatment Schedule: The treatment can be administered daily for the duration of the study (e.g., 14 days).
-
Monitoring and Analysis: Monitor the animals according to your experimental protocol and ethical guidelines. At the end of the study, tissues can be collected for further analysis.
Visualizing Pathways and Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. View of ML098 enhances intracellular bacterial clearance in bladder epithelial cells by activating Rab7 and promoting lysosomal biogenesis [bdpsjournal.org]
- 5. RAB7 activity is required for the regulation of mitophagy in oocyte meiosis and oocyte quality control during ovarian aging - PMC [pmc.ncbi.nlm.nih.gov]
Addressing poor cellular uptake of ML-098
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using ML-098, a selective activator of the GTP-binding protein Rab7. The information is tailored to address potential challenges, particularly concerning its cellular uptake.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule activator of Rab7, a GTPase that plays a critical role in the late endocytic pathway, including the regulation of transport to late endosomes and lysosomes.[1][2][3] It functions by increasing the affinity of Rab7 for guanine nucleotides, hypothesized to occur through binding to an allosteric site.[4][5] this compound has an EC50 of 77.6 nM for Rab7 activation and displays selectivity over other related GTPases such as cdc42, Ras, Rab-2A, and Rac1.
Q2: I am observing lower than expected activity of this compound in my cell-based assays. Could this be due to poor cellular uptake?
Q3: What are the key physicochemical properties of this compound that might affect its cellular uptake?
Based on its chemical structure, several properties of this compound are relevant to its cellular permeability.
| Property | Value | Implication for Cellular Uptake |
| Molecular Weight | 309.36 g/mol | Below the 500 g/mol threshold suggested by Lipinski's Rule of Five, generally favorable for passive diffusion. |
| Calculated LogP | 4.8 (Predicted) | Indicates high lipophilicity, which can favor partitioning into the lipid bilayer of the cell membrane. However, very high lipophilicity can sometimes lead to poor aqueous solubility and aggregation. |
| Topological Polar Surface Area (TPSA) | 49.9 Ų (Predicted) | Below the 140 Ų threshold, which is generally associated with good cell membrane permeability. |
| Aqueous Solubility | Insoluble in water | This is a critical factor. Poor solubility in aqueous assay media can lead to compound precipitation and a lower effective concentration available to the cells. |
| Chemical Stability | Stable for years when stored as a powder at -20°C. In DMSO, stable for up to 2 years at -80°C. | The compound itself is stable, but its stability in aqueous cell culture media over the course of an experiment should be considered. |
Q4: How can I improve the solubility of this compound in my experiments?
Given its poor water solubility, ensuring this compound is properly dissolved is a critical first step.
-
Use a suitable solvent for stock solutions: this compound is soluble in DMSO at concentrations of 5 mg/mL or higher. Prepare a high-concentration stock solution in 100% DMSO.
-
Minimize final DMSO concentration: When diluting the stock solution into your aqueous cell culture medium, ensure the final DMSO concentration is low (typically ≤ 0.5%) to avoid solvent toxicity to your cells.
-
Aid dissolution: If you observe precipitation upon dilution, gentle warming (to 37°C) and sonication can help to dissolve the compound.
-
Consider formulation strategies: For in vivo or challenging in vitro experiments, co-solvents or formulation vehicles may be necessary. One suggested formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Another option is 10% DMSO in corn oil.
Q5: Could efflux pumps be removing this compound from my cells?
Efflux pumps, such as P-glycoprotein (P-gp), are a common mechanism by which cells actively remove small molecules, reducing their intracellular concentration. It is not publicly documented whether this compound is a substrate for P-gp or other efflux transporters. If you suspect efflux is an issue, you can perform co-incubation experiments with known efflux pump inhibitors (e.g., verapamil for P-gp). An increase in this compound's efficacy in the presence of an inhibitor would suggest it is an efflux substrate.
Troubleshooting Guide
Issue: Low or inconsistent efficacy of this compound in cell-based assays.
This common issue can often be traced back to problems with the compound's delivery to its intracellular target.
Step 1: Verify Compound Preparation and Solubility
-
Action: Prepare a fresh stock solution of this compound in 100% DMSO. Visually inspect the stock and the final working solution in your cell culture medium for any signs of precipitation.
-
Rationale: Undissolved compound will not be available to the cells, leading to a lower effective concentration and reduced activity.
Step 2: Optimize Dosing and Incubation Time
-
Action: Perform a dose-response experiment with a wide range of this compound concentrations. Also, consider a time-course experiment to determine the optimal incubation time for your cell type and assay.
-
Rationale: The effective concentration and the time required to observe a biological effect can vary significantly between different cell lines and experimental conditions.
Step 3: Assess Cellular Uptake Directly
-
Action: If you have access to the appropriate analytical equipment (e.g., LC-MS/MS), you can directly measure the intracellular concentration of this compound.
-
Rationale: This provides definitive evidence of whether the compound is entering the cells and accumulating to a sufficient concentration to be effective.
Step 4: Investigate the Role of Efflux Pumps
-
Action: In your cell-based assay, co-incubate this compound with a broad-spectrum efflux pump inhibitor, such as verapamil or cyclosporin A.
-
Rationale: If the activity of this compound increases in the presence of the inhibitor, it is likely being actively removed from the cells by efflux pumps.
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This assay is used to assess the intestinal permeability of a compound and can also indicate if it is a substrate for efflux pumps.
-
Cell Culture: Culture Caco-2 cells on transwell inserts until a confluent monolayer is formed, which typically takes 21 days. Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
Assay Preparation: Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Apical to Basolateral Permeability: Add this compound (dissolved in HBSS) to the apical (upper) chamber. At various time points, collect samples from the basolateral (lower) chamber.
-
Basolateral to Apical Permeability: Add this compound to the basolateral chamber and collect samples from the apical chamber at the same time points.
-
Analysis: Quantify the concentration of this compound in the collected samples using LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound is a substrate for efflux pumps.
Protocol 2: Intracellular Concentration Measurement
This protocol allows for the direct quantification of this compound inside the cells.
-
Cell Culture: Plate cells in a multi-well plate and culture until they reach the desired confluency.
-
Compound Incubation: Treat the cells with this compound at the desired concentration and for the desired length of time.
-
Cell Lysis:
-
Aspirate the medium and wash the cells multiple times with ice-cold phosphate-buffered saline (PBS) to remove any extracellular compound.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) or by sonication in a known volume of solvent (e.g., methanol).
-
-
Sample Preparation: Collect the cell lysate and centrifuge to pellet any cell debris.
-
Analysis: Analyze the supernatant containing the intracellular compound using a validated LC-MS/MS method.
-
Quantification: Determine the intracellular concentration by comparing the analytical response to a standard curve of known this compound concentrations. The concentration can be normalized to the number of cells or the total protein content.
Visualizations
Caption: Rab7 signaling pathway activated by this compound.
Caption: Troubleshooting workflow for poor cellular uptake.
References
Negative control experiments for ML-098 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing ML-098, a potent and selective activator of the GTP-binding protein Rab7. Proper experimental design, including the use of appropriate negative controls, is critical for the accurate interpretation of results obtained with this chemical probe.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule activator of Rab7, a GTPase that plays a crucial role in the regulation of endo-lysosomal trafficking, including the maturation of late endosomes and their fusion with lysosomes.[1][2] It functions by increasing the affinity of Rab7 for guanine nucleotides, effectively promoting the GTP-bound (active) state of the protein.[1][3][4]
Q2: What is the recommended concentration range for this compound in cell-based assays?
A2: The effective concentration of this compound can vary depending on the cell type and the specific assay. A common starting point for cell-based experiments is 1 µM. However, it is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
Q3: Is there a commercially available, structurally similar but inactive analog of this compound to use as a negative control?
A3: Currently, there is no widely available and validated negative control compound that is structurally analogous to this compound but inactive against Rab7. Therefore, a multi-faceted approach to negative controls is essential for robust experimental design.
Q4: What are the best negative control strategies for this compound experiments in the absence of an inactive analog?
A4: A combination of genetic and chemical controls is the most rigorous approach:
-
Genetic Controls: The use of cells expressing a dominant-negative mutant of Rab7 (e.g., Rab7 T22N) is a highly effective negative control. In these cells, the effects of this compound on Rab7-mediated pathways should be significantly attenuated or abolished.
-
Chemical Controls: While not structurally similar, using a small molecule known to be inactive against Rab7 can help control for potential off-target effects of introducing a chemical compound to the cells. The choice of this compound should be based on literature evidence and ideally, it should have a different chemical scaffold from this compound.
-
Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same final concentration used to dissolve this compound to account for any effects of the solvent on the experimental system.
Q5: What are the known off-target effects of this compound?
A5: this compound exhibits selectivity for Rab7 over several other related GTPases. However, it can activate other GTPases such as cdc42, Ras, Rab-2A, and Rac1 at higher concentrations. This potential for off-target activity underscores the importance of using the lowest effective concentration and employing stringent negative controls.
Troubleshooting Guides
Problem 1: No observable effect of this compound treatment.
| Possible Cause | Troubleshooting Step |
| Suboptimal Concentration | Perform a dose-response experiment with a wider range of this compound concentrations. |
| Compound Instability | Ensure proper storage of this compound stock solutions (typically at -20°C or -80°C). Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
| Low Rab7 Expression | Confirm the expression of Rab7 in your cell line or experimental system using Western blot or qPCR. |
| Inactive Compound | If possible, verify the activity of your batch of this compound in a validated in vitro Rab7 activation assay. |
| Cellular Context | The signaling pathway involving Rab7 might be inactive or downregulated in your specific cellular model or experimental conditions. |
Problem 2: High background or inconsistent results in Rab7 activation assays (e.g., pull-down assays).
| Possible Cause | Troubleshooting Step |
| Insufficient Cell Lysis | Optimize lysis buffer composition and incubation time to ensure complete release of cellular proteins. |
| Non-specific Binding to Beads | Pre-clear the cell lysate with beads before the pull-down. Increase the number and duration of washes after the pull-down. |
| Inefficient Pull-down | Ensure the Rab7 effector protein (e.g., RILP) used for the pull-down is properly folded and active. |
| Variability in Protein Concentration | Accurately determine the protein concentration of each lysate and ensure equal loading for the pull-down assay. |
Problem 3: Unexpected or off-target effects observed.
| Possible Cause | Troubleshooting Step |
| Concentration Too High | Lower the concentration of this compound to the minimal effective dose determined from your dose-response curve to improve selectivity. |
| Off-target Activation | Use genetic controls (e.g., Rab7 knockout or dominant-negative mutants) to confirm that the observed phenotype is Rab7-dependent. |
| Compound-related Artifacts | Test a structurally unrelated Rab7 activator, if available, to see if it phenocopies the effects of this compound. |
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of this compound
| Target GTPase | EC50 (nM) |
| Rab7 | 77.6 |
| Rab-2A | 158.5 |
| Ras | 346.7 |
| cdc42 | 588.8 |
| Rac1 | 794.3 |
Data compiled from MedchemExpress and TargetMol product information.
Experimental Protocols
Protocol 1: General Protocol for this compound Treatment in Cell Culture
-
Cell Seeding: Seed cells at an appropriate density in a multi-well plate to ensure they are in the logarithmic growth phase at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Working Solution Preparation: On the day of the experiment, dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 1 µM). Also, prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 6, 12, or 24 hours) at 37°C in a CO2 incubator.
-
Downstream Analysis: After incubation, proceed with your intended downstream analysis, such as cell lysis for Western blotting or fixation for immunofluorescence.
Protocol 2: Rab7 Activation Pull-Down Assay
This protocol is adapted from commercially available kits and published methods.
-
Cell Lysis: After this compound or vehicle treatment, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Lysate Normalization: Adjust the volume of the lysates with lysis buffer to ensure equal protein concentrations.
-
Positive and Negative Controls (Optional, for in vitro validation):
-
Positive Control: Treat a lysate aliquot with GTPγS (a non-hydrolyzable GTP analog) to maximally activate Rab7.
-
Negative Control: Treat a lysate aliquot with GDP to keep Rab7 in its inactive state.
-
-
Pull-Down: Incubate the lysates with a Rab7 effector protein (e.g., GST-RILP) immobilized on beads (e.g., glutathione-agarose) for 1-2 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and wash them three times with ice-cold wash buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for Rab7. The amount of pulled-down Rab7 corresponds to the amount of active Rab7 in the initial lysate.
Visualizations
Caption: Mechanism of this compound action on the Rab7 GTPase cycle.
Caption: Recommended experimental workflow for this compound studies with negative controls.
References
Validation & Comparative
Validating ML-098 Activation of Rab7 in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of methods to validate the activation of the small GTPase Rab7 by the small molecule activator ML-098. This document outlines key experimental approaches, presents detailed protocols, and compares this compound with other potential Rab7 activators, supported by experimental data.
Rab7 is a critical regulator of late endosomal trafficking and lysosomal biogenesis. Its activation state, determined by binding to GTP, is essential for its function. This compound has been identified as a potent activator of Rab7, functioning by increasing the affinity of the GTPase for guanine nucleotides.[1] Validating the efficacy and specificity of this compound in activating Rab7 within a cellular context is crucial for its application in research and therapeutic development.
Direct Measurement of Rab7 Activation
The most direct way to assess Rab7 activation is to measure the levels of GTP-bound Rab7. Two primary methods are widely used for this purpose:
-
Rab7-GTP Pull-Down Assays: These assays utilize either a specific antibody that recognizes the GTP-bound conformation of Rab7 or the Rab7 effector protein, Rab-interacting lysosomal protein (RILP), which specifically binds to active Rab7-GTP.[2][3][4] The active Rab7 is then "pulled down" from cell lysates and quantified by western blotting.
-
Flow Cytometry-Based Assays: This method offers a more quantitative approach to measure the interaction between Rab7 and RILP. It can be adapted for high-throughput screening of Rab7 activators.
Recent studies have demonstrated a significant increase in active Rab7 levels in cells treated with this compound. For instance, in bladder epithelial cells infected with E. coli, treatment with 1 µM this compound resulted in a statistically significant increase in the expression of intracellular active Rab7.[5]
Comparison of Rab7 Activators
While this compound is a direct activator of Rab7, other compounds can indirectly lead to increased Rab7 activity, often through the induction of broader cellular processes like autophagy. A direct quantitative comparison of the potency of these compounds in activating Rab7 is essential for selecting the appropriate tool for a specific research question.
| Activator | Mechanism of Action | Reported EC50 for Rab7 Activation | Downstream Effects |
| This compound | Increases the affinity of Rab7 for guanine nucleotides. | 77.6 nM | Increased number of lysosomes, perinuclear positioning of lysosomes, enhanced bacterial clearance. |
| Rapamycin | Induces autophagy by inhibiting mTOR, which can upregulate Rab7 as part of the autophagic response. | Not reported | Induces autophagy, may increase Rab7 expression. |
| Torin 1 | mTOR inhibitor, induces autophagy. | Not reported | Induces autophagy. |
| Bafilomycin A1 | V-ATPase inhibitor, affects lysosomal pH and can indirectly influence autophagy and Rab7 function. | Not reported | Inhibits lysosomal acidification. |
| Resveratrol | Natural compound with various cellular effects, including induction of autophagy. | Not reported | Induces autophagy. |
Functional Validation of Rab7 Activation
Beyond directly measuring Rab7-GTP levels, it is crucial to assess the functional consequences of Rab7 activation in cells. Key downstream events to monitor include:
-
Lysosomal Biogenesis and Positioning: Activated Rab7 promotes the biogenesis of lysosomes and their transport towards the perinuclear region. This can be visualized and quantified using fluorescence microscopy. Treatment of bladder epithelial cells with 1 µM this compound led to a significant increase in the number of intracellular lysosomes.
-
Expression of Lysosomal Proteins: The activation of Rab7 can lead to an increased expression of lysosomal proteins, such as Lysosome-Associated Membrane Protein 1 (LAMP1). In a study, this compound treatment significantly increased the levels of LAMP1 mRNA and protein.
Experimental Protocols
Rab7-GTP Pull-Down Assay (Antibody-based)
This protocol is adapted from commercially available kits and published literature.
Materials:
-
Cells of interest treated with this compound or other compounds.
-
Ice-cold PBS.
-
1X Assay/Lysis Buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1% NP-40, 5% glycerol, supplemented with protease and phosphatase inhibitors).
-
Anti-active Rab7 monoclonal antibody.
-
Protein A/G agarose beads.
-
2X reducing SDS-PAGE sample buffer.
-
Anti-Rab7 polyclonal antibody for western blotting.
Procedure:
-
Culture cells to 80-90% confluency and treat with the desired compounds.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells with ice-cold 1X Assay/Lysis Buffer.
-
Clear the lysates by centrifugation at 12,000 x g for 10 minutes at 4°C.
-
Normalize protein concentration of the supernatants.
-
To 1 mL of cell lysate, add 1 µg of anti-active Rab7 monoclonal antibody.
-
Incubate for 1 hour at 4°C with gentle agitation.
-
Add 20 µL of resuspended protein A/G agarose bead slurry and incubate for another hour at 4°C.
-
Pellet the beads by centrifugation at 5,000 x g for 1 minute.
-
Wash the bead pellet three times with 1X Assay/Lysis Buffer.
-
Resuspend the bead pellet in 20 µL of 2X reducing SDS-PAGE sample buffer and boil for 5 minutes.
-
Analyze the supernatant by SDS-PAGE and western blotting using an anti-Rab7 polyclonal antibody.
Quantification of Lysosomal Positioning
This protocol outlines a method for quantifying the perinuclear accumulation of lysosomes using fluorescence microscopy and image analysis software.
Materials:
-
Cells grown on coverslips and treated with this compound or other compounds.
-
Lysosomal marker (e.g., anti-LAMP1 antibody or LysoTracker dye).
-
Nuclear stain (e.g., DAPI).
-
Fluorescence microscope.
-
Image analysis software (e.g., ImageJ/Fiji with the Bio-Formats and ROI Manager plugins).
Procedure:
-
Label lysosomes and nuclei using appropriate markers.
-
Acquire fluorescence images of the cells.
-
Open the images in ImageJ/Fiji.
-
Cellular and Nuclear Segmentation:
-
Use the freehand tool to outline the cell boundary based on cytoplasmic staining or cell morphology. Add this to the ROI Manager.
-
Use the thresholding tool on the nuclear stain channel to create a binary mask of the nucleus. Add this to the ROI Manager.
-
-
Perinuclear Region Definition:
-
Enlarge the nuclear ROI by a defined pixel distance (e.g., 2-5 µm, depending on cell type) to create a perinuclear ROI. Add this to the ROI Manager.
-
-
Lysosome Segmentation:
-
Threshold the lysosomal marker channel to create a binary mask of the lysosomes.
-
-
Quantification:
-
Measure the total fluorescence intensity or area of the lysosomal mask within the whole cell ROI.
-
Measure the fluorescence intensity or area of the lysosomal mask within the perinuclear ROI.
-
Calculate the ratio of perinuclear to total lysosomal signal. An increase in this ratio indicates perinuclear accumulation.
-
-
Perform statistical analysis on data from multiple cells for each condition.
Signaling Pathways and Experimental Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rupress.org [rupress.org]
- 3. Analysis Services for Lysosome Positioning - CD BioSciences [lysosomexper.com]
- 4. search.library.northwestern.edu [search.library.northwestern.edu]
- 5. ML098 enhances intracellular bacterial clearance in bladder epithelial cells by activating Rab7 and promoting lysosomal biogenesis | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
A Comparative Analysis of ML-098 and Ginsenoside Rh2 in the Activation of Rab7
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of ML-098 and ginsenoside Rh2, focusing on their mechanisms of action related to the activation of the small GTPase Rab7. Rab7 is a critical regulator of late endosomal trafficking, lysosomal biogenesis, and autophagy. Its modulation presents a therapeutic target for a variety of diseases, including cancer and neurodegenerative disorders. This document synthesizes available experimental data to offer a clear perspective on the performance and mechanisms of these two compounds.
Executive Summary
This compound is a potent and direct small-molecule activator of Rab7, functioning by enhancing the affinity of Rab7 for GTP. In contrast, ginsenoside Rh2, a natural product derived from ginseng, does not directly activate Rab7. Instead, it modulates complex cellular signaling pathways that influence lysosomal function and autophagy, processes in which Rab7 is a key participant. The effects of ginsenoside Rh2 on these pathways can be context-dependent, leading to either the induction or inhibition of autophagy. This guide presents a comparative overview of their known effects on Rab7 and related cellular processes, supported by experimental data and methodologies.
Quantitative Data Comparison
The following table summarizes the available quantitative data for this compound's activation of Rab7. Currently, there is no direct quantitative data on the activation of Rab7 by ginsenoside Rh2.
| Compound | Parameter | Value | Cell/System | Reference |
| This compound | EC50 for Rab7 activation | 77.6 nM | In vitro biochemical assay | [1] |
| Selectivity vs. other GTPases (EC50) | cdc42: 588.8 nM, Ras: 346.7 nM, Rab-2A: 158.5 nM, Rac1: 794.3 nM | In vitro biochemical assay | [1] | |
| Ginsenoside Rh2 | Direct Rab7 Activation | No direct evidence available | - | - |
Mechanisms of Action
This compound: A Direct Rab7 Activator
This compound functions as a direct allosteric activator of Rab7. It increases the affinity of the GTPase for guanine nucleotides, promoting the GTP-bound (active) state. This activation of Rab7 enhances the maturation of late endosomes to lysosomes and promotes autophagic flux. Studies have demonstrated that this compound can increase the number of lysosomes and promote the clearance of intracellular bacteria in bladder epithelial cells by activating Rab7.[2]
Ginsenoside Rh2: An Indirect Modulator of Rab7-Regulated Pathways
Ginsenoside Rh2 exerts its biological effects through the modulation of multiple signaling pathways, which can indirectly influence the cellular processes governed by Rab7. Its impact on autophagy and lysosomal function is complex and appears to be dependent on the cellular context and experimental conditions.
-
Induction of Apoptosis and Autophagy: Several studies have shown that ginsenoside Rh2 can induce both apoptosis and autophagy in various cancer cell lines.[3][4] The induction of autophagy can be a pro-survival or pro-death mechanism depending on the context.
-
Inhibition of Autophagic Flux: In some instances, ginsenoside Rh2 has been observed to repress autophagy by inhibiting the fusion of autophagosomes with lysosomes, a critical step mediated by active Rab7. This suggests an indirect inhibitory effect on Rab7 function in this specific context.
-
Lysosomal Membrane Permeabilization: An octyl ester derivative of ginsenoside Rh2 has been shown to induce lysosomal membrane permeabilization, a process that can lead to cell death. While this points to an effect on lysosomal integrity, it does not equate to direct Rab7 activation.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the known signaling pathway for this compound and the complex, indirect pathways influenced by ginsenoside Rh2 that relate to Rab7's functions. An experimental workflow for assessing Rab7 activation is also provided.
Caption: Signaling pathway of this compound as a direct activator of Rab7.
Caption: Ginsenoside Rh2 indirectly influences Rab7-regulated processes.
Caption: Experimental workflow for a Rab7 activation pull-down assay.
Experimental Protocols
Rab7 Activation Pull-Down Assay
This protocol is a common method to measure the amount of active, GTP-bound Rab7 in cell lysates.
Materials:
-
GST-RILP (Rab-interacting lysosomal protein) fusion protein conjugated to glutathione-sepharose beads.
-
Lysis/Binding/Wash Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1% Triton X-100, 10% glycerol, supplemented with protease and phosphatase inhibitors.
-
Elution Buffer: 2X SDS-PAGE sample buffer.
-
Anti-Rab7 antibody.
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells to the desired confluency and treat with this compound, ginsenoside Rh2, or vehicle control for the specified time.
-
Wash cells with ice-cold PBS and lyse in Lysis/Binding/Wash Buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Determine the protein concentration of the supernatant.
-
-
Pull-Down of Active Rab7:
-
Incubate a standardized amount of cell lysate (e.g., 500 µg - 1 mg) with GST-RILP beads for 1-2 hours at 4°C with gentle rotation.
-
Pellet the beads by centrifugation and wash three times with Lysis/Binding/Wash Buffer to remove non-specifically bound proteins.
-
-
Elution and Detection:
-
Elute the bound proteins by resuspending the beads in 2X SDS-PAGE sample buffer and boiling for 5 minutes.
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against Rab7, followed by an appropriate HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensity of the pulled-down Rab7. The amount of pulled-down Rab7 corresponds to the amount of active Rab7 in the initial lysate.
-
A fraction of the total cell lysate should be run as an input control to normalize for the total amount of Rab7 protein.
-
Conclusion
This compound and ginsenoside Rh2 represent two distinct classes of molecules with different modes of action concerning Rab7. This compound is a well-characterized, direct activator of Rab7, making it a valuable tool for studying the specific roles of this GTPase and a potential starting point for the development of therapeutics targeting Rab7-mediated pathways.
Ginsenoside Rh2, on the other hand, is a pleiotropic natural compound that influences a network of signaling pathways. Its effects on Rab7-regulated processes like autophagy and lysosomal function are indirect and can be stimulatory or inhibitory depending on the cellular environment. While ginsenoside Rh2 holds therapeutic promise, particularly in oncology, its precise mechanism in relation to Rab7 activation requires further investigation. For researchers specifically aiming to modulate Rab7 activity directly, this compound is the more appropriate tool. In contrast, ginsenoside Rh2 may be of interest for studying the broader interplay between cellular signaling and lysosomal-autophagic pathways. Future studies directly comparing the effects of these two compounds on Rab7 GTPase activity in various cell models are warranted to provide a more definitive comparison.
References
- 1. Ginsenoside Rh2 represses autophagy to promote cervical cancer cell apoptosis during starvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Octyl Ester of Ginsenoside Rh2 Induces Lysosomal Membrane Permeabilization via Bax Translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ginsenoside Rh2 represses autophagy to promote cervical cancer cell apoptosis during starvation - PMC [pmc.ncbi.nlm.nih.gov]
Probing ML-098-Induced Rab7 Activity: A Comparative Guide to RILP-Based and Alternative Assays
For researchers, scientists, and drug development professionals investigating the role of the small GTPase Rab7 in cellular processes and as a therapeutic target, the small molecule activator ML-098 presents a valuable tool. Accurate and robust measurement of this compound-induced Rab7 activity is paramount for meaningful experimental outcomes. This guide provides a comprehensive comparison of using the Rab7-interacting lysosomal protein (RILP) as a probe for Rab7 activation versus alternative methods, supported by experimental data and detailed protocols.
The small GTPase Rab7 is a critical regulator of late endocytic trafficking, playing a central role in the maturation of endosomes and their fusion with lysosomes.[1][2][3] Like other GTPases, Rab7 cycles between an active, GTP-bound state and an inactive, GDP-bound state.[4] Only in its GTP-bound conformation can Rab7 interact with downstream effector proteins to orchestrate vesicular transport.[1] this compound is a potent and selective small molecule activator of Rab7, making it a key compound for studying Rab7 function. This guide focuses on methodologies to quantify the activation of Rab7 by this compound, with a primary focus on the utility of RILP as a specific probe for active Rab7.
RILP as a Highly Specific Probe for Active Rab7
Rab7-interacting lysosomal protein (RILP) has been identified as a key effector of Rab7, binding specifically to the GTP-bound, active form of Rab7 to mediate the recruitment of dynein-dynactin motor complexes to late endosomes and lysosomes. This high-affinity and specific interaction forms the basis of a reliable method to probe for Rab7 activity. The principle of this assay lies in the ability of immobilized RILP to selectively capture active Rab7 from cell lysates or in vitro reactions.
Comparison of Rab7 Activity Assays
Several methods exist to quantify the activation state of Rab7. The choice of assay depends on the specific experimental needs, available equipment, and desired throughput. Here, we compare the RILP-based pull-down assay with a common alternative, the antibody-based pull-down assay.
| Assay Method | Principle | Advantages | Disadvantages | Quantitative Data Example |
| RILP-Based Pull-Down (Western Blot or Flow Cytometry) | Immobilized GST-RILP fusion protein specifically captures GTP-bound (active) Rab7 from cell lysates. | - High Specificity: Leverages the natural, biologically relevant interaction between Rab7 and its effector. - Versatility: Can be coupled with Western blotting for semi-quantitative analysis or flow cytometry for high-throughput quantitative measurements. - Non-radioactive: Safer alternative to traditional GTP-binding assays. | - Requires Purified Protein: GST-RILP needs to be expressed and purified. - Semi-quantitative (Western Blot): Densitometry provides relative but not absolute quantification. | Flow Cytometry: Equilibrium dissociation constant (Kd) for Rab7-RILP interaction measured at 1.87 ± 0.25 μM. |
| Antibody-Based Pull-Down (GTP-Rab7 Specific Antibody) | An antibody that specifically recognizes the GTP-bound conformation of Rab7 is used to immunoprecipitate active Rab7. | - Direct Detection: Directly targets the active conformation of Rab7. - Commercially Available Kits: Standardized kits are available, simplifying the workflow. | - Antibody Specificity: The accuracy of the assay is highly dependent on the specificity and affinity of the antibody. - Potential for Non-specific Binding: Antibodies can sometimes exhibit off-target binding. | - Assay Principle: Based on the high affinity of a monoclonal antibody to Rab7-GTP. |
Experimental Protocols
RILP-Based Pull-Down Assay for this compound-Induced Rab7 Activity
This protocol describes the use of a GST-RILP fusion protein to pull down active Rab7 from cell lysates treated with this compound, followed by detection via Western blotting.
Materials:
-
Cells expressing Rab7
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
GST-RILP fusion protein (purified)
-
Glutathione-sepharose beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against Rab7
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with the desired concentrations of this compound or vehicle control for the specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in ice-old lysis buffer.
-
Lysate Preparation: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at high speed at 4°C to pellet cell debris. Collect the supernatant.
-
GST-RILP Bead Preparation: Incubate purified GST-RILP with glutathione-sepharose beads to immobilize the fusion protein. Wash the beads to remove unbound protein.
-
Pull-Down: Add the GST-RILP-conjugated beads to the cell lysates. Incubate with gentle rotation at 4°C to allow the binding of active Rab7.
-
Washing: Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specific proteins.
-
Elution and SDS-PAGE: Resuspend the beads in SDS-PAGE sample buffer and boil to elute the bound proteins. Separate the proteins by SDS-PAGE.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane. Block the membrane and probe with a primary antibody against Rab7, followed by an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. The intensity of the Rab7 band in the pull-down fraction corresponds to the amount of active Rab7.
Antibody-Based Pull-Down Assay for Active Rab7
This protocol utilizes a monoclonal antibody specific for the GTP-bound conformation of Rab7.
Materials:
-
Cells expressing Rab7
-
This compound
-
Cell lysis buffer
-
Anti-active Rab7 monoclonal antibody
-
Protein A/G agarose beads
-
Wash buffer
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Blocking buffer
-
Primary antibody against total Rab7
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Follow steps 1-3 from the RILP-based protocol.
-
Immunoprecipitation: Add the anti-active Rab7 antibody to the cell lysates and incubate to form an antibody-antigen complex.
-
Capture of Immune Complex: Add protein A/G agarose beads to the lysate to capture the antibody-Rab7-GTP complex. Incubate with gentle rotation.
-
Washing: Pellet the beads and wash them multiple times with wash buffer.
-
Elution, SDS-PAGE, and Western Blotting: Follow steps 7-9 from the RILP-based protocol, probing with an antibody against total Rab7 to detect the pulled-down active form.
Visualizing the Signaling Pathway and Experimental Workflow
To better understand the molecular interactions and experimental procedures, the following diagrams were generated using Graphviz.
Caption: this compound induced Rab7 activation pathway.
Caption: RILP pull-down experimental workflow.
Conclusion
The use of RILP as a probe offers a highly specific and biologically relevant method for measuring this compound-induced Rab7 activity. Its adaptability to both Western blotting and quantitative flow cytometry provides flexibility for various research needs. While antibody-based methods offer a more streamlined approach through commercially available kits, their reliance on antibody specificity necessitates careful validation. For researchers aiming for a robust and quantitative assessment of this compound's effect on Rab7, the RILP-based flow cytometry assay presents a powerful option. The choice of assay should be guided by the specific experimental goals, required level of quantification, and available resources.
References
- 1. Quantitative Bead-Based Flow Cytometry for Assaying Rab7 GTPase Interaction with the Rab-Interacting Lysosomal Protein (RILP) Effector Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative bead-based flow cytometry for assaying Rab7 GTPase interaction with the Rab-interacting lysosomal protein (RILP) effector protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rab7 Regulates Late Endocytic Trafficking Downstream of Multivesicular Body Biogenesis and Cargo Sequestration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ML098 enhances intracellular bacterial clearance in bladder epithelial cells by activating Rab7 and promoting lysosomal biogenesis | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
ML-098: A Comparative Guide to its Specificity for the Small GTPase Rab7
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the small molecule ML-098 and its specificity as an activator for Rab7, a member of the Ras superfamily of small GTPases. The following sections present quantitative data on its activity against other small GTPases, the experimental protocols used for these assessments, and visual diagrams to illustrate key processes.
Data Presentation: Specificity of this compound Against Various Small GTPases
This compound has been identified as a potent activator of the GTP-binding protein Rab7. Its selectivity has been evaluated against other members of the small GTPase superfamily. The data reveals that this compound preferentially activates Rab7, with significantly lower efficacy against other tested GTPases.
The activity of this compound is quantified by its EC50 value, which represents the concentration of the compound required to elicit half-maximal activation. A lower EC50 value indicates higher potency.
| Target GTPase | Family | This compound EC50 (nM) |
| Rab7 | Rab | 77.6 |
| Rab2A | Rab | 158.5 |
| Ras | Ras | 346.7 |
| Cdc42 | Rho | 588.8 |
| Rac1 | Rho | 794.3 |
This data is compiled from publicly available information.[1]
Experimental Protocols
The specificity of this compound was determined using a multiplex flow cytometry bead-based fluorescent GTP-binding assay.[2][3][4] This high-throughput screening method allows for the simultaneous assessment of a compound's activity against multiple GTPases.
Multiplex Flow Cytometry Bead-Based Fluorescent GTP-Binding Assay
Objective: To determine the potency and selectivity of a small molecule activator or inhibitor by measuring its effect on fluorescently labeled GTP binding to a panel of small GTPases.
Materials:
-
GST-tagged small GTPases: Purified, recombinant GTPases (e.g., Rab7, Rab2A, Ras, Cdc42, Rac1) tagged with Glutathione-S-transferase (GST).
-
Glutathione-coated beads: Microspheres with a surface coated with glutathione, capable of binding GST-tagged proteins. Different bead sets are distinguishable by varying intensities of a red fluorescent dye.
-
Fluorescently labeled GTP analog: A non-hydrolyzable GTP analog, such as BODIPY-FL-GTP, which exhibits increased fluorescence upon binding to a GTPase.
-
Test Compound: this compound dissolved in an appropriate solvent (e.g., DMSO).
-
Assay Buffer: Buffer solution appropriate for maintaining the stability and activity of the GTPases.
-
384-well microplates: For conducting the assay in a high-throughput format.
-
Flow cytometer: An instrument capable of distinguishing the different bead sets based on their red fluorescence and quantifying the green fluorescence of the bound BODIPY-FL-GTP.
Procedure:
-
Bead Preparation:
-
Separate sets of glutathione-coated beads, each with a unique red fluorescence intensity, are incubated with a specific GST-tagged small GTPase. This results in each bead set being coated with a single type of GTPase.
-
The different bead sets are then washed to remove any unbound protein and subsequently mixed together to create a multiplexed bead suspension.
-
-
Assay Reaction:
-
The multiplexed bead suspension is dispensed into the wells of a 384-well microplate.
-
The test compound (this compound) is added to the wells at various concentrations. A control with no compound (vehicle only) is also included.
-
The fluorescently labeled GTP analog (BODIPY-FL-GTP) is added to all wells to initiate the binding reaction.
-
The microplate is incubated to allow the binding of the fluorescent GTP to the GTPases on the beads to reach equilibrium.
-
-
Data Acquisition:
-
The samples are analyzed using a flow cytometer.
-
The instrument identifies the specific GTPase on each bead by its unique red fluorescence signature.
-
For each bead population, the intensity of the green fluorescence is measured, which is proportional to the amount of BODIPY-FL-GTP bound to the GTPase.
-
-
Data Analysis:
-
The median green fluorescence intensity for each bead population (each GTPase) is determined.
-
The data is normalized to the control (no compound) to calculate the percentage of activation.
-
The EC50 values are determined by plotting the percentage of activation against the concentration of this compound and fitting the data to a dose-response curve.
-
Visualizations
Experimental Workflow
Caption: Workflow of the multiplex bead-based assay for this compound specificity.
Simplified Small GTPase Signaling Pathway
Caption: Simplified signaling pathway of small GTPases like Rab7.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. High-throughput flow cytometry bead-based multiplex assay for identification of Rho GTPase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Small-Volume Flow Cytometry-Based Multiplex Analysis of the Activity of Small GTPases - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Downstream Effects of ML-098: A Comparative Guide to Phenotypic Assays
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ML-098, a potent Rab7 activator, with alternative methods for validating its downstream cellular effects. This document outlines key phenotypic assays, presents detailed experimental protocols, and includes quantitative data to facilitate the selection of appropriate validation strategies.
This compound is a small molecule activator of the GTP-binding protein Rab7, exhibiting an EC50 of 77.6 nM.[1] It functions by increasing the affinity of Rab7 for guanine nucleotides, thereby promoting its active, GTP-bound state.[1] This activation of Rab7 has significant downstream consequences, most notably in the regulation of lysosomal biogenesis and the enhancement of intracellular pathogen clearance.[2][3] This guide explores robust phenotypic assays to quantify these effects and compares the performance of this compound with other known modulators of the Rab7 pathway.
Comparative Analysis of Rab7 Activation and Downstream Phenotypes
To provide a clear comparison, the following table summarizes the quantitative data from key phenotypic assays for this compound and its alternatives.
| Compound/Method | Target | Assay Type | Key Quantitative Readout | Fold Change/Effect Size | Reference |
| This compound | Rab7 Activator | Rab7 Pulldown Activation | Increase in GTP-bound Rab7 | Significant increase (p<0.05) | [3] |
| Lysosome Quantification | Increase in LysoTracker Red fluorescence | Significant increase (p<0.05) | **** | ||
| Intracellular Bacterial Clearance | Reduction in intracellular E. coli | Significant reduction 6 hours post-infection (p<0.05) | **** | ||
| Rapamycin | mTOR Inhibitor (indirect Rab7 activator) | Lysosome Quantification | Reduction in lysosome tubulation | Strong reduction | **** |
| Torin 1 | mTOR Inhibitor (indirect Rab7 activator) | Lysosome Quantification | Reversal of lysosomal dysfunction | Significant reversal | **** |
| Resveratrol | SIRT1 Activator (induces autophagy) | Intracellular Bacterial Clearance | Autophagy-dependent clearance of Salmonella | Significant decrease in intracellular bacteria (p=0.031) | **** |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for the key phenotypic assays are provided below to ensure reproducibility.
Rab7 Pulldown Activation Assay
This assay is designed to specifically measure the amount of active, GTP-bound Rab7 in cell lysates.
Materials:
-
Cells of interest
-
This compound or alternative compound
-
Lysis Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, 10 mM MgCl2, protease and phosphatase inhibitors)
-
GST-RILP (Rab-interacting lysosomal protein) beads
-
Wash Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1% Triton X-100)
-
SDS-PAGE sample buffer
-
Anti-Rab7 antibody
Procedure:
-
Culture and treat cells with this compound or the alternative compound for the desired time.
-
Lyse the cells in ice-cold Lysis Buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Incubate the supernatant with GST-RILP beads for 1 hour at 4°C with gentle rotation to pull down GTP-bound Rab7.
-
Wash the beads three times with ice-cold Wash Buffer.
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer for 5 minutes.
-
Analyze the eluates by SDS-PAGE and Western blotting using an anti-Rab7 antibody to detect the amount of active Rab7.
Lysosome Quantification using LysoTracker
This method quantifies the lysosomal content within cells using the fluorescent acidotropic probe, LysoTracker Red.
Materials:
-
Cells of interest cultured on coverslips or in imaging plates
-
This compound or alternative compound
-
LysoTracker Red DND-99 (e.g., from Invitrogen)
-
Live cell imaging medium
-
Fluorescence microscope or flow cytometer
Procedure:
-
Culture and treat cells with this compound or the alternative compound.
-
During the final 30-60 minutes of treatment, add LysoTracker Red to the culture medium at a final concentration of 50-100 nM.
-
Incubate the cells at 37°C, protected from light.
-
Wash the cells with fresh, pre-warmed live cell imaging medium.
-
Image the cells immediately using a fluorescence microscope with appropriate filter sets (e.g., excitation/emission ~577/590 nm for LysoTracker Red).
-
Quantify the fluorescence intensity per cell using image analysis software. Alternatively, for a high-throughput analysis, cells can be harvested and analyzed by flow cytometry.
Intracellular Bacterial Clearance Assay
This assay measures the ability of host cells to clear an intracellular bacterial infection following treatment with a compound of interest.
Materials:
-
Host cells (e.g., bladder epithelial cells, macrophages)
-
Bacteria (e.g., uropathogenic E. coli)
-
This compound or alternative compound
-
Cell culture medium with and without antibiotics (e.g., gentamicin)
-
Sterile PBS
-
1% Triton X-100 in sterile water
-
LB agar plates
Procedure:
-
Seed host cells in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with this compound or the alternative compound for a specified duration.
-
Infect the cells with bacteria at a multiplicity of infection (MOI) of 10-100 for 1-2 hours.
-
Wash the cells with PBS to remove extracellular bacteria.
-
Add fresh medium containing a high concentration of an antibiotic (e.g., 100 µg/mL gentamicin) that does not penetrate the host cells to kill any remaining extracellular bacteria. Incubate for 1-2 hours.
-
Wash the cells again with PBS and add fresh medium with the compound of interest and a lower concentration of the antibiotic (e.g., 10 µg/mL gentamicin) to prevent extracellular bacterial growth during the chase period.
-
At various time points (e.g., 2, 6, 24 hours post-infection), wash the cells with PBS and lyse them with 1% Triton X-100.
-
Serially dilute the lysates in PBS and plate them on LB agar plates.
-
Incubate the plates overnight at 37°C and count the colony-forming units (CFUs) to determine the number of viable intracellular bacteria.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. View of ML098 enhances intracellular bacterial clearance in bladder epithelial cells by activating Rab7 and promoting lysosomal biogenesis [bdpsjournal.org]
- 3. ML098 enhances intracellular bacterial clearance in bladder epithelial cells by activating Rab7 and promoting lysosomal biogenesis | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
Comparative Guide to ML-098 and a Selection of Rab7 GTPase Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a quantitative comparison of the Rab7 GTPase activator ML-098 with its analogs, ML-097 and ML-099, and other compounds known to modulate Rab7 activity through various mechanisms. Detailed experimental protocols and signaling pathway diagrams are included to support your research and development efforts.
Quantitative Dose-Response Relationships
The following tables summarize the dose-response data for this compound and its alternatives. This compound, ML-097, and ML-099 are direct pan-activators of Ras-related GTPases, while other listed compounds modulate Rab7 activity indirectly.
Table 1: Direct Rab7 Activators - Dose-Response Data
| Compound | Target | EC50 (nM) | Selectivity |
| This compound | Rab7 | 77.6 | Selective for Rab7 over cdc42 (588.8 nM), Ras (346.7 nM), Rab-2A (158.5 nM), and Rac1 (794.3 nM) |
| ML-097 | Rab7 | 20.41 | Pan-activator of Rac1, cdc42, and Ras with EC50 values of 151.35 nM, 102.32 nM, and 109.64 nM respectively[1] |
| ML-099 | Rab7 | 181.97 | Pan-activator of Rac1, cdc42, Ras, and Rab-2A with EC50 values of 20.17 nM, 100 nM, 141.25 nM, and 354.81 nM respectively[2] |
Table 2: Indirect Modulators of Rab7 Activity - Dose-Response Information
| Compound | Mechanism of Action | Observed Effect on Rab7 | Effective Concentration Range |
| Rapamycin | mTOR Inhibitor | Increases levels of active Rab7 (Rab7-GTP) | Dose and sex-dependent in mice |
| Torin 1 | mTOR Inhibitor | Increases levels of active Rab7 (Rab7-GTP) on the lysosomal membrane[3] | Concentration-dependent effects on mTORC1 and mTORC2 substrates |
| Bafilomycin A1 | V-ATPase Inhibitor | Affects Rab7 lysosomal localization and trafficking, but has little to no direct effect on Rab7 activation[4] | Typically used at 10 nM - 1 µM for up to 18 hr |
| Metformin | Primarily an AMPK Activator | Dose-dependent effects on pathways that can influence Rab GTPase expression and signaling | Dose-dependent effects observed in various cell lines and in vivo models |
| Resveratrol | Modulator of multiple signaling pathways | Dose-dependent effects on cell proliferation and apoptosis; direct quantitative effects on Rab7 activation are not well-defined | Low doses (0.1-1.0 µg/ml) can enhance cell proliferation, while higher doses (10.0-100.0 µg/ml) induce apoptosis |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Guanine Nucleotide Exchange Assay for Direct Rab7 Activators
This protocol is adapted from methods used for characterizing small molecule activators of Ras-family GTPases.
Objective: To determine the EC50 values of compounds that directly activate Rab7 by promoting the exchange of GDP for GTP.
Materials:
-
Purified recombinant Rab7 protein
-
Fluorescently labeled GTP analog (e.g., BODIPY-FL-GTP)
-
Non-fluorescent GDP
-
Test compounds (this compound, ML-097, ML-099)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT)
-
384-well microplates
-
Plate reader capable of fluorescence detection
Procedure:
-
Protein Preparation: Prepare a solution of purified Rab7 pre-loaded with GDP in the assay buffer.
-
Compound Dilution: Prepare a serial dilution of the test compounds in DMSO, and then dilute further in the assay buffer to the desired final concentrations.
-
Assay Reaction: a. To each well of the microplate, add the Rab7-GDP solution. b. Add the diluted test compounds to the respective wells. c. Initiate the exchange reaction by adding the fluorescently labeled GTP analog to all wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow for nucleotide exchange.
-
Detection: Measure the fluorescence intensity in each well using a plate reader. An increase in fluorescence indicates the binding of the fluorescent GTP analog to Rab7, signifying activation.
-
Data Analysis: Plot the fluorescence intensity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Rab7 Activity Pull-Down Assay for Indirect Modulators
This protocol is used to assess the levels of active, GTP-bound Rab7 in cells treated with indirect modulators.
Objective: To quantify the relative amount of Rab7-GTP in cell lysates after treatment with compounds like Rapamycin or Torin 1.
Materials:
-
Cell culture reagents and cells of interest
-
Test compounds (Rapamycin, Torin 1, etc.)
-
Lysis buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1% NP-40, 5% glycerol, protease and phosphatase inhibitors)
-
GST-RILP (Rab-interacting lysosomal protein) fusion protein immobilized on glutathione-agarose beads (RILP specifically binds to Rab7-GTP)
-
Wash buffer (lysis buffer without NP-40)
-
SDS-PAGE and Western blotting reagents
-
Anti-Rab7 antibody
Procedure:
-
Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of the test compound for a specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.
-
Clarification: Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Pull-Down: a. Incubate equal amounts of protein from each lysate with GST-RILP beads. b. Rotate the samples at 4°C for 1-2 hours.
-
Washing: Pellet the beads by centrifugation and wash them multiple times with wash buffer to remove non-specific binding.
-
Elution and Detection: a. Resuspend the beads in SDS-PAGE sample buffer and boil to elute the bound proteins. b. Separate the proteins by SDS-PAGE and transfer to a membrane for Western blotting. c. Probe the membrane with an anti-Rab7 antibody to detect the amount of pulled-down (active) Rab7.
-
Data Analysis: Quantify the band intensities to determine the relative change in Rab7-GTP levels in response to the compound treatment.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
The following diagram illustrates the proposed mechanism of action for this compound as a direct activator of Rab7.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Item - mTOR controls lysosome function by modulating the Rab7 GTPase - Toronto Metropolitan University - Figshare [rshare.library.torontomu.ca]
- 4. Proton pumping V-ATPase inhibitor bafilomycin A1 affects Rab7 lysosomal localization and abolishes anterograde trafficking of osteoclast secretory lysosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for ML-098: A Guide for Laboratory Professionals
Disclaimer: As of the compilation of this document, a specific Safety Data Sheet (SDS) for the research chemical ML-098 (CAS No. 878978-76-8) is not publicly available. The following disposal procedures are based on general best practices for handling novel or uncharacterized chemical compounds in a laboratory setting. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations. The user assumes all responsibility for the safe handling and disposal of this material.
This guide provides essential safety and logistical information for the proper disposal of this compound, a research chemical identified as 1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indole-3-carboxylic acid. Due to the absence of comprehensive hazard data, a conservative approach to its disposal is mandatory to ensure the safety of laboratory personnel and to minimize environmental impact.
Immediate Safety and Logistical Information
A thorough understanding of the known properties of this compound is the first step in establishing a safe disposal plan. The following table summarizes key data for this compound.
| Identifier | Information |
| Chemical Name | 1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indole-3-carboxylic acid |
| CAS Number | 878978-76-8 |
| Molecular Formula | C₁₉H₁₉NO₃ |
| Molecular Weight | 309.37 g/mol |
| Known Solubilities | Insoluble in water and ethanol; Soluble in DMSO. |
Given the lack of a specific SDS, this compound should be handled as a potentially hazardous substance. Researchers must wear appropriate Personal Protective Equipment (PPE), including but not limited to, safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound. All manipulations involving solid this compound or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
Operational and Disposal Plan: A Step-by-Step Guide
The proper disposal of this compound requires a systematic approach to waste segregation, containment, and labeling.
Step 1: Waste Characterization and Segregation
All waste streams containing this compound must be treated as hazardous waste. It is crucial to segregate this compound waste from other laboratory waste to prevent unforeseen chemical reactions and to ensure proper disposal.
-
Solid Waste: This category includes unused or expired this compound, contaminated personal protective equipment (gloves, etc.), and any labware (e.g., weigh boats, pipette tips) that has come into direct contact with the solid compound.
-
Liquid Waste: This includes any solutions containing this compound, as well as solvents used to rinse contaminated glassware. Given its solubility in DMSO, special attention should be paid to the segregation of DMSO-based solutions.
Step 2: Waste Accumulation and Storage
-
Containers: Use separate, clearly labeled, and chemically compatible containers for solid and liquid waste. Ensure that containers are in good condition and have secure, tight-fitting lids.
-
Labeling: All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and the CAS number "878978-76-8." The concentration and solvent (for liquid waste) should also be clearly indicated.
-
Storage: Store waste containers in a designated, well-ventilated, and secure satellite accumulation area. Liquid waste containers should be stored in secondary containment to mitigate spills.
Step 3: Arranging for Final Disposal
-
Contact EHS: Once a waste container is full or is ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.
-
Documentation: Complete all necessary waste disposal forms as required by your institution, providing as much information as possible about the waste stream.
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the Proper Disposal of this compound.
Essential Safety and Operational Guide for Handling ML-098
Date of Issue: November 27, 2025
This document provides crucial safety and logistical information for the handling and disposal of ML-098, a potent activator of the GTP-binding protein Rab7. Given the absence of a specific Safety Data Sheet (SDS), this guidance is established on the precautionary principle, treating this compound as a potentially hazardous compound. All personnel must adhere to these procedures to ensure a safe laboratory environment.
Hazard Assessment and Precautionary Principle
This compound is a research chemical intended for laboratory use only and is not for human or veterinary use.[1] The toxicological properties of this compound have not been fully elucidated. Therefore, it must be handled with the utmost care, assuming it could be toxic, mutagenic, or have other harmful effects. A thorough risk assessment should be conducted before any new experimental protocol involving this compound.[1][2][3]
Personal Protective Equipment (PPE)
The selection and consistent use of appropriate PPE are the first line of defense against accidental exposure. The following table outlines the minimum PPE requirements for various procedures involving this compound.[4]
| Task | Required Personal Protective Equipment |
| Handling Solid (Powder) this compound | - Gloves: Double-gloving with nitrile gloves is mandatory. - Eye Protection: Chemical splash goggles. - Respiratory Protection: A NIOSH-approved N95 respirator is required to prevent inhalation of fine particles. - Lab Coat: A fully buttoned lab coat must be worn. |
| Preparing this compound Solutions | - Gloves: Double-gloving with nitrile gloves. - Eye Protection: Chemical splash goggles. A face shield should be worn over the goggles. - Lab Coat: A chemical-resistant lab coat or apron should be worn. |
| General Handling of Diluted Solutions | - Gloves: Single pair of nitrile gloves. - Eye Protection: Safety glasses with side shields. - Lab Coat: A standard lab coat is required. |
Note: All PPE should be inspected before use and removed before leaving the laboratory.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is critical for minimizing exposure and ensuring experimental integrity.
3.1. Preparation and Weighing of Solid this compound
-
Designated Area: All handling of solid this compound must be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation risk.
-
Surface Protection: Line the work surface with absorbent, disposable bench paper.
-
Equipment: Use dedicated spatulas and weighing boats.
-
Weighing: Carefully weigh the desired amount of this compound. Avoid any actions that could generate dust.
-
Cleanup: After weighing, carefully clean all equipment and the work surface with a solvent-moistened wipe (e.g., 70% ethanol) to collect any residual powder. Dispose of all contaminated materials as hazardous waste.
3.2. Preparation of this compound Stock Solutions
This compound is soluble in DMSO.
-
Solvent Handling: Dispense DMSO within the chemical fume hood.
-
Dissolution: Slowly add the solvent to the weighed this compound powder to avoid splashing. If necessary, sonication or gentle heating (up to 45°C) can be used to aid dissolution.
-
Storage: Store the stock solution at -20°C or -80°C in a clearly labeled, sealed container. For frequent use, an aliquot can be stored at 4°C for up to a week. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and preparation of this compound solutions.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
4.1. Waste Segregation
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Container |
| Solid Waste | - Contaminated PPE (gloves, respirator, etc.) - Weighing boats, tubes, and tips - Contaminated bench paper and wipes |
| Liquid Waste | - Unused or expired this compound solutions - Solvents used for cleaning and decontamination |
4.2. Disposal Procedures
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the primary hazard (e.g., "Potentially Toxic").
-
Storage: Store waste containers in a designated, secondary containment area away from incompatible materials.
-
Collection: Arrange for the collection of hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of any this compound waste down the drain or in the regular trash.
Emergency Procedures
5.1. Spills
-
Evacuate: Immediately evacuate the affected area and alert others.
-
Isolate: Restrict access to the spill area.
-
Report: Notify your supervisor and the institutional EHS office.
-
Cleanup: Only trained personnel with appropriate PPE should clean up the spill using a chemical spill kit. Absorb liquid spills with an inert material and place it in a sealed container for disposal. For solid spills, gently cover with a damp cloth to avoid raising dust, then carefully collect the material.
5.2. Accidental Exposure
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. |
| Inhalation | Move to fresh air immediately. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. |
In all cases of exposure, seek immediate medical attention after providing first aid.
By adhering to these safety protocols, researchers can handle this compound with confidence, ensuring both personal safety and the integrity of their research.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
